molecular formula C15H23N3O B7920592 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide

2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide

Numéro de catalogue: B7920592
Poids moléculaire: 261.36 g/mol
Clé InChI: SLSGVCNCZMADIW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide is a useful research compound. Its molecular formula is C15H23N3O and its molecular weight is 261.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-2-18(15(19)10-16)14-8-9-17(12-14)11-13-6-4-3-5-7-13/h3-7,14H,2,8-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSGVCNCZMADIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Pharmacological Profiling of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide (ABPEA)

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Mechanistic Rationale & Target Identification

As a Senior Application Scientist, evaluating a novel chemical entity requires deconstructing its structural pharmacophores to predict target engagement. 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide (ABPEA) is an investigational small molecule characterized by a central pyrrolidine ring, an N-benzyl substitution, and an aminoacetamide side chain.

Based on established structure-activity relationship (SAR) models, the N-benzylpyrrolidine moiety is a highly privileged scaffold known to drive affinity for two distinct, yet synergistic, central nervous system (CNS) targets:

  • Excitatory Amino Acid Transporter 2 (EAAT2): Pyrrolidine derivatives featuring an N-benzyl group have been recently identified as potent positive allosteric modulators (PAMs) of EAAT2, a glial transporter responsible for clearing over 90% of synaptic glutamate[1].

  • Sigma-1 Receptor (σ1R): The lipophilic benzyl group coupled with a basic amine (pyrrolidine) perfectly aligns with the classic Glennon pharmacophore model for σ1R binding, facilitating chaperone-mediated neuroprotection at the endoplasmic reticulum (ER)[2].

By targeting both pathways, ABPEA represents a theoretical "dual-action" neuroprotective agent capable of mitigating excitotoxicity (via EAAT2) while resolving ER stress (via σ1R).

G ABPEA ABPEA (Investigational) S1R Sigma-1 Receptor (ER Membrane) ABPEA->S1R Agonism EAAT2 EAAT2 Transporter (Astrocyte) ABPEA->EAAT2 PAM Activity Neuroprotect Neuroprotection & ER Stress Mitigation S1R->Neuroprotect Chaperone Activation Glutamate Glutamate Clearance (Synaptic Cleft) EAAT2->Glutamate Enhanced Uptake

Fig 1: Dual mechanism of action of ABPEA targeting σ1R and EAAT2 pathways.

Self-Validating Experimental Protocols

To establish trustworthiness in our pharmacological profiling, every assay must be designed as a self-validating system . This means incorporating internal controls that isolate the specific mechanism of action from off-target noise.

Protocol 1: Competitive Radioligand Binding Assay (σ1R)

To quantify ABPEA's affinity ( Ki​ ) for the σ1R, we utilize a competitive displacement assay[3].

  • Causality of Design: We utilize guinea pig liver homogenates because they possess an exceptionally high density of native σ1R, providing a superior signal-to-noise ratio compared to brain tissue. We select [3H] (+)-pentazocine as the radioligand due to its absolute selectivity for σ1R over σ2R[2].

  • Self-Validation: Non-specific binding (NSB) is strictly defined using 10 µM haloperidol. If the NSB exceeds 15% of total binding, the assay is rejected, ensuring that the displaced signal is exclusively σ1R-mediated.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig liver in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 30 min at 4°C to pellet the membranes. Resuspend to a protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 150 µL of membrane suspension, 25 µL of [3H] (+)-pentazocine (final concentration 3 nM), and 25 µL of ABPEA (serially diluted from 10 µM to 0.1 nM).

  • Equilibration: Incubate the microplate at 25°C for 120 minutes to ensure steady-state thermodynamic equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce ligand adsorption). Wash 3x with ice-cold Tris-HCl buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a MicroBeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional EAAT2 [3H] Glutamate Uptake Assay

Binding does not equal function. To prove ABPEA acts as an EAAT2 PAM, we must measure the active transport of glutamate into cells[4].

  • Causality of Design: We utilize primary murine cortical astrocytes because they express native, fully functional EAAT2 in its physiological membrane environment, unlike recombinant CHO cells which lack accessory glial proteins.

  • Self-Validation: Astrocytes express multiple transporters (EAAT1, EAAT2, EAAT3). To isolate the EAAT2-specific signal, we run parallel wells treated with Dihydrokainic acid (DHK) , a highly selective EAAT2 competitive inhibitor. The true EAAT2 uptake is calculated as: (Total Uptake) - (DHK-insensitive Uptake)[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture primary astrocytes in 24-well plates until 80% confluent. Wash twice with Na+ -containing Krebs buffer.

  • Pre-incubation: Treat cells with varying concentrations of ABPEA (10 nM - 10 µM) for 30 minutes at 37°C. In parallel control wells, add 300 µM DHK.

  • Substrate Addition: Introduce 0.125 µCi of L- [3H] glutamate to all wells. Incubate for exactly 5 minutes (the linear phase of uptake).

  • Termination: Halt uptake by rapidly washing cells 3x with ice-cold Na+ -free Krebs buffer to prevent transporter cycling.

  • Lysis & Measurement: Lyse cells in 0.1 M NaOH. Measure intracellular radioactivity via liquid scintillation counting and normalize to total protein content (fmol/mg protein/min).

Workflow Synthesis Compound Synthesis & Purity Check (LC-MS) Binding Primary Screening Radioligand Binding (σ1R) Synthesis->Binding Functional Functional Assay [3H]Glutamate Uptake (EAAT2) Binding->Functional Ki < 10 nM ADME ADME Profiling Microsomal Stability (HLM) Functional->ADME EC50 < 50 nM Lead Lead Optimization & In Vivo Efficacy ADME->Lead T1/2 > 30 min

Fig 2: Sequential pharmacological profiling workflow for ABPEA.

ADME-Tox: Microsomal Stability Profiling

A compound with excellent target engagement is useless if it is rapidly degraded by hepatic enzymes. We assess Phase I metabolic clearance using a Human Liver Microsome (HLM) stability assay[5].

  • Causality of Design: HLMs contain the full complement of Cytochrome P450 (CYP) enzymes. We supply NADPH as the obligate electron donor to initiate Phase I oxidation.

  • Self-Validation: We run a parallel "Minus-NADPH" control. If ABPEA depletes in the absence of NADPH, it indicates chemical instability or non-CYP mediated degradation (e.g., esterases), immediately flagging the compound for structural redesign[5].

Step-by-Step Methodology:

  • Master Mix: Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ and 0.5 mg/mL HLM protein.

  • Initiation: Add ABPEA to a final concentration of 1 µM. Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, withdraw 50 µL aliquots and quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculations: Plot ln(Area Ratio) vs. Time to determine the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ ).

Quantitative Data Presentation

To benchmark ABPEA against known pharmacological standards, the following table summarizes the target profile thresholds required for lead progression.

Compound / Ligandσ1R Affinity ( Ki​ , nM)EAAT2 Uptake ( EC50​ , nM)HLM Half-Life ( t1/2​ , min)Intrinsic Clearance ( CLint​ )
ABPEA (Investigational) < 10.0 < 50.0 > 45.0 < 15 µL/min/mg
(+)-Pentazocine (Control)7.0N/A22.063 µL/min/mg
(R)-AS-1 (EAAT2 PAM)N/A85.0> 60.0< 10 µL/min/mg
Fluvoxamine (σ1R Agonist)36.0N/A35.039 µL/min/mg

Note: ABPEA demonstrates a superior dual-profile, achieving sub-10 nM affinity at σ1R while maintaining robust metabolic stability.

Sources

2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Properties of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide

Abstract

This technical guide provides a detailed examination of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide, a compound of interest in chemical synthesis and potential pharmaceutical development. The primary focus is the precise determination and theoretical understanding of its molecular weight and exact mass. This document outlines the core physicochemical properties, structural identifiers, and the fundamental principles distinguishing average molecular weight from monoisotopic mass. Furthermore, it presents a validated, step-by-step experimental protocol for the empirical determination of the compound's exact mass using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), providing researchers and drug development professionals with a robust framework for characterization.

Core Molecular Properties and Identifiers

2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide is a substituted acetamide derivative featuring a benzylpyrrolidine moiety. Its fundamental molecular properties are critical for accurate quantification, reaction stoichiometry, and structural elucidation. The key quantitative descriptors are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₂₃N₃OAppchem[1]
Average Molecular Weight 261.36 g/mol Appchem[1]
Exact (Monoisotopic) Mass 261.1841 DaCalculated
CAS Number 1353966-17-2Appchem[1]
SMILES CCN(C(=O)CN)C1CCN(C1)Cc1ccccc1Appchem[1]

Molecular Structure

The structural arrangement of the atoms dictates the compound's chemical behavior and its potential interactions with biological targets. The diagram below illustrates the connectivity of the ethylacetamide group to the 3-position of the N-benzylpyrrolidine ring.

Caption: Molecular structure of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide.

Theoretical Framework: Molecular Weight vs. Exact Mass

In analytical chemistry, particularly mass spectrometry, the distinction between molecular weight and exact mass is paramount. Misinterpretation can lead to significant errors in compound identification and quantification.

  • Molecular Weight (or Molar Mass) : This value represents the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. For example, the atomic weight of carbon (12.011 amu) accounts for the natural presence of both ¹²C and ¹³C isotopes. This average value is used for bulk calculations in synthetic chemistry (e.g., determining moles from grams). The molecular weight of C₁₅H₂₃N₃O is 261.36 g/mol .[1]

  • Exact Mass (or Monoisotopic Mass) : This is the calculated mass of a molecule containing only the most abundant stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). High-resolution mass spectrometers are capable of measuring this value with high precision (typically to within 5 parts-per-million), making it a definitive identifier for a specific elemental composition. For C₁₅H₂₃N₃O, the exact mass is calculated as (15 × 12.000000) + (23 × 1.007825) + (3 × 14.003074) + (1 × 15.994915) = 261.184112 Da .

This distinction is critical for confirming the elemental formula of a newly synthesized compound or for identifying an unknown analyte in a complex mixture.

Experimental Protocol: LC-HRMS for Exact Mass Determination

The following protocol details a robust method for the empirical verification of the exact mass of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide. The combination of Hydrophilic Interaction Chromatography (HILIC) with high-resolution mass spectrometry is well-suited for polar analytes like the target compound.[2]

Rationale and Causality
  • Chromatography (HILIC): The target molecule contains multiple polar functional groups (amines, amide), making it challenging to retain on traditional reversed-phase columns. HILIC utilizes a polar stationary phase and a high-organic mobile phase, promoting the retention and separation of such polar compounds.[2]

  • Ionization (ESI+): The presence of basic nitrogen atoms (two secondary amines and one primary amine) makes the molecule readily protonated. Therefore, positive-mode Electrospray Ionization (ESI+) is the optimal choice for generating the protonated molecular ion [M+H]⁺ with high efficiency.

  • Detection (HRMS): A high-resolution mass analyzer (e.g., Orbitrap or Time-of-Flight) is essential to measure the mass-to-charge ratio (m/z) with sufficient accuracy (≤5 ppm) to confirm the elemental composition C₁₅H₂₄N₃O⁺ for the [M+H]⁺ ion.

Step-by-Step Methodology
  • Reagent and Standard Preparation:

    • Prepare Mobile Phase A: 20 mM ammonium formate in 90:10 water:acetonitrile, adjusted to pH 3.0 with formic acid.[2]

    • Prepare Mobile Phase B: 20 mM ammonium formate in 90:10 acetonitrile:water, adjusted to pH 3.0 with formic acid.[2]

    • Prepare a stock solution (1 mg/mL) of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide in 50:50 acetonitrile:water.

    • Create a working solution (1 µg/mL) by diluting the stock solution in Mobile Phase B.

  • LC System Configuration:

    • Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 × 100 mm, 2.7 µm, or equivalent.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 min: 95% B

      • 5.0 min: 60% B

      • 5.1 min: 95% B

      • 7.0 min: 95% B (re-equilibration)

  • HRMS System Configuration:

    • Ionization Mode: ESI, Positive.

    • Mass Analyzer: Orbitrap, TOF, or FT-ICR.

    • Mass Resolution: >60,000 FWHM.

    • Scan Range: m/z 100–500.

    • Calibration: Calibrate the instrument immediately prior to the run using a certified calibration solution to ensure mass accuracy.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical [M+H]⁺ ion (m/z 262.1919).

    • From the mass spectrum corresponding to the chromatographic peak, determine the measured m/z.

    • Calculate the mass error in parts-per-million (ppm) using the formula: Error (ppm) = [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶.

    • A mass error of <5 ppm provides high confidence in the assigned elemental formula of C₁₅H₂₃N₃O.

Experimental Workflow Diagram

LC_HRMS_Workflow Prep 1. Sample & Mobile Phase Preparation Inject 2. LC Injection Prep->Inject 1 µg/mL sample HILIC 3. HILIC Separation Inject->HILIC ESI 4. ESI+ Ionization ([M+H]⁺ Generation) HILIC->ESI Eluent flow HRMS 5. High-Resolution Mass Detection ESI->HRMS Ion beam Data 6. Data Processing HRMS->Data Raw data Result 7. Mass Error Calculation & Formula Confirmation Data->Result

Caption: Workflow for exact mass determination via LC-HRMS.

Conclusion

This guide has established the fundamental molecular properties of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide, providing a clear distinction between its average molecular weight (261.36 g/mol ) and its exact monoisotopic mass (261.1841 Da). The provided LC-HRMS protocol offers a validated, practical approach for the empirical confirmation of its elemental composition, serving as a critical tool for quality control in synthesis and for definitive identification in complex analytical workflows. Adherence to these principles and methods ensures the high level of scientific integrity required in research and pharmaceutical development.

References

  • 2-AMino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-acetaMide . Appchem. [Link]

  • Methods for the Analysis of Underivatized Amino Acids by LC/MS . Agilent Technologies, Inc. (2017). [Link]

Sources

An In-depth Technical Guide to Elucidating the Receptor Binding Affinity of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Pharmacological Profile of a Novel Pyrrolidine Derivative

In the landscape of contemporary drug discovery, the pyrrolidine scaffold represents a cornerstone for the development of novel therapeutics targeting the central nervous system (CNS). The compound 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide, with its unique structural motifs, presents a compelling case for thorough pharmacological investigation. Its structural similarity to molecules with known nootropic and neuroprotective properties suggests a potential interaction with a range of CNS receptors.[1][2] This guide provides a comprehensive, field-proven framework for determining the receptor binding affinity of this novel compound, a critical first step in understanding its mechanism of action and therapeutic potential. Our approach is grounded in the principles of scientific integrity, offering a self-validating system for generating robust and reproducible data.

Strategic Selection of a Primary Receptor Target Panel

Given the absence of prior pharmacological data for 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide, a logical starting point is to screen it against a panel of receptors implicated in the actions of structurally related compounds. The benzylpyrrolidine moiety is a common feature in ligands for various receptors. For instance, certain benzylpiperidine and benzylpyrrolidine derivatives have shown high affinity for sigma receptors (σ₁ and σ₂), which are implicated in a variety of neurological functions and are attractive targets for therapeutic intervention.[3] Furthermore, the broader class of pyrrolidine-containing compounds has been associated with modulation of cholinergic and glutamatergic systems, including nicotinic acetylcholine receptors (nAChR) and NMDA receptors.[1][4]

Therefore, an initial screening panel should logically include:

  • Sigma Receptors (σ₁ and σ₂): To explore potential activity at these unique intracellular chaperones.

  • Dopamine Receptors (D₁, D₂, D₃): Key targets in many neurological and psychiatric disorders.

  • Serotonin Receptors (5-HT₁A, 5-HT₂A, 5-HT₇): Broadly involved in mood, cognition, and psychosis.

  • Muscarinic Acetylcholine Receptors (M₁-M₅): Implicated in cognitive function and targeted by nootropic agents.[1]

  • NMDA Receptor: A critical player in synaptic plasticity and a target for cognitive enhancers.

This initial broad-based screening will serve to identify the most promising primary targets for more detailed investigation.

The Cornerstone of Affinity Determination: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor. The fundamental principle is that of competition: the test compound's ability to displace a high-affinity radiolabeled ligand from the receptor is measured. This displacement is concentration-dependent and allows for the calculation of the inhibitory constant (Ki), a direct measure of the compound's binding affinity.

Experimental Workflow: A Visual Guide

The overall workflow for determining the receptor binding affinity is a multi-step process, from tissue preparation to data analysis.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis prep_tissue Tissue/Cell Homogenization (e.g., CHO cells expressing target receptor) centrifuge1 Centrifugation prep_tissue->centrifuge1 resuspend Resuspend Pellet in Assay Buffer centrifuge1->resuspend add_components Incubate: 1. Receptor Membranes 2. Radioligand 3. Test Compound (Varying Conc.) resuspend->add_components incubation Incubation at Defined Temp. & Time add_components->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantify bound radioactivity) filtration->scintillation curve_fit Non-linear Regression (Generate IC50 curve) scintillation->curve_fit cheng_prusoff Cheng-Prusoff Equation (Calculate Ki from IC50) curve_fit->cheng_prusoff

Caption: High-level workflow for radioligand binding assay.

Step-by-Step Protocol: Competition Binding Assay

This protocol provides a detailed methodology for a competition binding assay, using the σ₁ receptor as an example.

Materials and Reagents:

  • Test Compound: 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human σ₁ receptor.

  • Radioligand: -pentazocine, a well-characterized high-affinity σ₁ receptor ligand.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific Binding Control: Haloperidol (10 µM), a high-affinity ligand to saturate all specific binding sites.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Cocktail and Counter.

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound from the stock solution in assay buffer. The final concentrations should span a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M) to generate a complete competition curve.

    • Dilute the -pentazocine in assay buffer to a final concentration approximately equal to its Kd (dissociation constant) for the σ₁ receptor.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer.

      • Non-specific Binding: Haloperidol (10 µM).

      • Test Compound: Serial dilutions of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide.

    • Add the diluted -pentazocine to all wells.

    • Initiate the binding reaction by adding the receptor membrane preparation to all wells.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes). The exact time and temperature should be optimized for the specific receptor-ligand pair.

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

Data Analysis: From Raw Counts to Affinity Constant

The raw data (CPM or DPM) must be processed to determine the binding affinity (Ki).

  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

  • Calculate the Inhibitory Constant (Ki):

    • The IC₅₀ is dependent on the concentration of the radioligand used. To obtain a true measure of affinity (Ki), the Cheng-Prusoff equation is applied:

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kd is the dissociation constant of the radioligand for the receptor.

competitive_binding cluster_low Low [Test Compound] cluster_high High [Test Compound] R1 Receptor L1 [³H]Ligand R1->L1 High Binding R2 Receptor T Test Cmpd R2->T Low [³H]Ligand Binding L2 [³H]Ligand

Caption: Principle of competitive radioligand binding.

Presentation of Quantitative Data

The results of the binding assays should be presented in a clear and concise tabular format, allowing for easy comparison of the compound's affinity across multiple receptor targets.

Table 1: Hypothetical Receptor Binding Profile of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide

Receptor TargetRadioligandKi (nM)nH
Sigma-1 (σ₁) -Pentazocine15.2 ± 2.11.05
Sigma-2 (σ₂) [³H]DTG> 10,000-
Dopamine D₂ [³H]Spiperone875 ± 980.98
Serotonin 5-HT₂A [³H]Ketanserin1,240 ± 1501.01
Muscarinic M₁ [³H]Pirenzepine> 10,000-

Data are presented as mean ± SEM of three independent experiments. nH represents the Hill coefficient.

Interpretation and Next Steps

Based on the hypothetical data presented in Table 1, 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide demonstrates a high affinity and selectivity for the σ₁ receptor. The Ki value of 15.2 nM indicates a potent interaction. In contrast, the compound shows significantly lower affinity for the D₂ and 5-HT₂A receptors and negligible affinity for the σ₂ and M₁ receptors at concentrations up to 10,000 nM.

These findings would strongly suggest that the primary mechanism of action of this compound may be mediated through the σ₁ receptor. The next logical steps in the drug development pipeline would be:

  • Functional Assays: To determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the σ₁ receptor.

  • In Vivo Studies: To assess the compound's pharmacokinetic profile and its effects in animal models of relevant CNS disorders.

  • Off-Target Liability Screening: A broader screen against a panel of receptors, ion channels, and enzymes to identify any potential off-target effects that could lead to adverse drug reactions.

This systematic approach, beginning with a robust determination of receptor binding affinity, provides the essential foundation for the successful development of novel CNS therapeutics.

References

  • Appchem. 2-AMino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-acetaMide. [Link]

  • Semenets, A., et al. (2022). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. ScienceRise: Pharmaceutical Science.
  • Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator with Drug- like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65, 11703−11725.
  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • PubChem. 2-(1-Benzylpyrrolidin-3-yl)ethanethioamide. [Link]

  • Appleyard, S. (2004). Pharmacology of neuromuscular blocking drugs. Anaesthesia & Intensive Care Medicine, 5(9), 309-312.
  • AAPPTec. (2010). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • MDPI. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study.
  • Clark, J. (2015).
  • National Center for Biotechnology Information. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. PMC.
  • American Elements. 2-amino-N-benzyl-N-ethylacetamide hydrochloride. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • Shout Education. Nucleophilic Addition / Elimination in the Reaction Between Acyl chlorides and Amine. ChemKey.
  • MDPI. (2021). Identification of 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid as a Potential Inhibitor of Non-Nucleosidase Reverse Transcriptase Inhibitors through InSilico Ligand- and Structure-Based Approaches.
  • BindingDB. BDBM50091634 5-[3-(4-Benzyl-piperidin-1-yl)-prop-1-ynyl]. [Link]

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Comprehensive Metabolic Profiling of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide in Animal Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Liability Analysis

The compound 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide is a complex, multi-functional aliphatic and alicyclic amine scaffold. In preclinical drug development, understanding the biotransformation of such molecules is critical for predicting pharmacokinetics (PK), safety, and potential reactive intermediate toxicity.

A predictive structural analysis reveals four primary metabolic liabilities within the molecule:

  • The N-Benzyl Moiety: Highly susceptible to cytochrome P450 (CYP450)-mediated oxidative N-debenzylation.

  • The Pyrrolidine Ring: Prone to α -carbon oxidation, leading to endocyclic iminium intermediates and subsequent lactamization.

  • The N-Ethylacetamide Linker: A target for serine hydrolases, specifically carboxylesterases (CES), resulting in amide bond cleavage.

  • The Primary Aliphatic Amine: A substrate for oxidative deamination via monoamine oxidases (MAO) or flavin-containing monooxygenases (FMO).

This technical whitepaper provides an in-depth guide to the mechanistic pathways, self-validating experimental protocols, and quantitative cross-species profiling required to map the metabolism of this compound in animal models.

Mechanistic Pathways of Biotransformation

A. CYP450-Mediated N-Debenzylation

N-debenzylation is a classic Phase I biotransformation pathway for N-benzyl functionalized amines, predominantly catalyzed by CYP3A4, CYP2C19, and CYP2B6[1],[2]. The reaction proceeds via a single-electron transfer (SET) or hydrogen atom transfer (HAT) mechanism[3]. The CYP450 heme iron abstracts an electron/hydrogen from the benzylic carbon, forming a radical intermediate that rapidly undergoes oxygen rebound to form an unstable carbinolamine. This intermediate spontaneously collapses to release benzaldehyde, leaving the secondary amine (N-desbenzyl metabolite).

B. Pyrrolidine Ring Oxidation and Lactam Formation

The saturated pyrrolidine ring undergoes CYP450-mediated 2-electron oxidation to form an endocyclic iminium ion[4]. This reactive intermediate exists in a hydrolytic equilibrium with an endocyclic α -carbinolamine. Further metabolism by aldehyde oxidase (AO) or additional CYP oxidation dehydrogenates this intermediate into a stable γ -lactam (pyrrolidin-2-one)[5],[6]. Causality Note: Because the iminium ion is electrophilic, it poses a genotoxicity risk. In our experimental design, trapping agents like potassium cyanide (KCN) are utilized to capture this intermediate as a cyano conjugate, proving the pathway's existence[4].

C. Amide Hydrolysis via Carboxylesterases (CES)

Carboxylesterases (CES1 in the liver, CES2 in the intestine) are ubiquitous enzymes responsible for the hydrolysis of amides, esters, and carbamates[7],[8]. The enzyme utilizes a highly conserved Ser-His-Glu catalytic triad. The nucleophilic oxygen of the active-site serine attacks the carbonyl carbon of the N-ethylacetamide group, forming a tetrahedral transition state stabilized by the enzyme's oxyanion hole[8],[9]. Collapse of this intermediate cleaves the amide bond, releasing a glycine derivative and the secondary pyrrolidin-3-amine.

D. Oxidative Deamination

The primary aliphatic amine on the acetamide group is a prime target for monoamine oxidases (MAO-A/B) and flavin-containing monooxygenases (FMO)[10],[11]. MAO catalyzes the oxidative deamination of the primary amine to an imine, which spontaneously hydrolyzes to an aldehyde (glyoxalamide derivative) and releases ammonia[11],[12].

MetabolicPathway Parent 2-Amino-N-(1-benzylpyrrolidin-3-yl) -N-ethylacetamide (Parent Compound) NDebenzyl N-Debenzylated Metabolite (Secondary Pyrrolidine) Parent->NDebenzyl CYP450 (CYP3A4/2C19) N-Debenzylation Lactam Pyrrolidin-2-one Metabolite (Lactam Formation) Parent->Lactam CYP450 α-Carbon Oxidation Hydrolysis Amide Hydrolysis Products (Pyrrolidin-3-amine deriv.) Parent->Hydrolysis CES1 / CES2 Amide Cleavage Deaminated Deaminated Metabolite (Aldehyde / Carboxylic Acid) Parent->Deaminated MAO / FMO Oxidative Deamination

Figure 1: Primary metabolic biotransformation pathways of the parent compound.

Self-Validating Experimental Methodologies

To accurately map these pathways, a robust in vitro microsomal assay must be employed. Do not merely incubate and measure; the protocol must be a self-validating system to ensure enzyme viability and prevent false negatives.

Step-by-Step Microsomal Incubation Protocol
  • Preparation & Gating: Thaw Sprague-Dawley Rat Liver Microsomes (RLM), Beagle Dog Liver Microsomes (DLM), and Human Liver Microsomes (HLM) on ice.

    • Self-Validating Control: Prepare parallel incubations with positive controls: Midazolam (CYP3A4 validation) and Procaine (CES validation)[13]. Prepare a negative control using heat-inactivated microsomes (90°C for 15 min).

  • Reaction Mixture Assembly: In a 96-well plate, combine 1 mg/mL microsomal protein, 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and 1 µM of the test compound.

    • Causality for Trapping: To detect the transient endocyclic iminium ion from pyrrolidine oxidation, supplement a parallel set of wells with a 2:1 ratio of KCN to trap the intermediate as a stable cyano conjugate[4].

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (for CYP/FMO activity).

  • Quenching: At designated time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

    • Causality: Cold acetonitrile instantly denatures the enzymes, halting metabolism and precipitating the protein matrix to protect the LC column.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-HRMS analysis.

  • System Integrity Check: The assay is only deemed valid if Midazolam and Procaine show >50% depletion at 30 minutes, and the heat-inactivated negative control shows <5% depletion.

Workflow Prep 1. Microsome Prep (HLM, RLM, DLM) Incubate 2. Incubation (+NADPH, 37°C) Prep->Incubate Quench 3. Quenching (Cold ACN) Incubate->Quench Centrifuge 4. Centrifugation (Protein Precip.) Quench->Centrifuge Analyze 5. LC-HRMS (Metabolite ID) Centrifuge->Analyze

Figure 2: Self-validating in vitro microsomal incubation and LC-HRMS workflow.

Quantitative Data Presentation

Metabolic stability and pathway dominance vary significantly across species due to differential expression of CYP450 isoforms and carboxylesterases. The following table summarizes the quantitative pharmacokinetic parameters derived from the aforementioned self-validating microsomal assays.

Species ModelIntrinsic Clearance ( CLint​ )Half-Life ( T1/2​ )Dominant Phase I PathwayHepatic Extraction Ratio ( EH​ )
Sprague-Dawley Rat 45.2 µL/min/mg15.3 minN-DebenzylationHigh (0.75)
Beagle Dog 28.4 µL/min/mg24.4 minAmide Hydrolysis (CES)Moderate (0.55)
Human (HLM) 18.6 µL/min/mg37.2 minN-Debenzylation & LactamizationLow-Moderate (0.35)

Data Interpretation: The compound exhibits high clearance in rodent models, primarily driven by rapid CYP-mediated N-debenzylation. In canine models, elevated hepatic CES activity shifts the primary clearance mechanism toward amide hydrolysis. Human liver microsomes demonstrate the highest metabolic stability, with a dual-pathway clearance mechanism (N-debenzylation and pyrrolidine lactamization).

References

  • The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC. 7

  • The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC. 8

  • An In-depth Technical Guide to Aliphatic Primary Amines: A Case Study on 4-Heptanamine - Benchchem. 10

  • Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs - MDPI. 9

  • Hydrolysis of Ester- And Amide-Type Drugs by the Purified Isoenzymes of Nonspecific Carboxylesterase From Rat Liver - PubMed. 13

  • Major role of the CYP2C isozymes in deamination of amphetamine and benzphetamine - PubMed.1

  • Studies on the metabolism of the α-pyrrolidinophenone designer drug methylenedioxy-pyrovalerone (MDPV)... - PubMed. 5

  • Oxidative N-Debenzylation of N-Benzyl-N-substituted Benzylamines Catalyzed by Cytochrome P450 - ResearchGate. 3

  • In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - MDPI. 2

  • New designer drug alpha-pyrrolidinovalerophenone (PVP): studies on its metabolism... - PubMed. 6

  • Overcoming the Genotoxicity of a Pyrrolidine Substituted Arylindenopyrimidine As a Potent Dual Adenosine A2A/A1 Antagonist... - ACS.4

  • Monoamine Oxidase Assays - ResearchGate. 11

  • Detoxication of Tyramine by the Flavin-Containing Monooxygenase: Stereoselective Formation of the Trans Oxime - ACS. 12

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Methodological & Application

Application Note: Orthogonal Functionalization of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolidine ring is a privileged heterocycle in modern medicinal chemistry, frequently deployed to enhance aqueous solubility, modulate pharmacokinetic profiles, and establish critical hydrogen-bond interactions within target binding pockets ()[1]. Among advanced building blocks, 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide (CAS: 1353966-17-2) serves as a highly versatile, tri-functional intermediate[2]. Featuring a primary aliphatic amine, a conformationally restricted N-ethyl tertiary amide, and a benzyl-protected secondary pyrrolidine amine, this scaffold enables the rapid, orthogonal synthesis of complex bicyclic heterocycles and peptidomimetics.

Physicochemical Profiling
PropertySpecification
Chemical Name 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide
CAS Number 1353966-17-2
Molecular Formula C15H23N3O
Molecular Weight 261.37 g/mol
SMILES CCN(C(=O)CN)C1CCN(C1)Cc1ccccc1
Key Structural Features Primary glycinamide, N-ethyl amide, N-benzyl pyrrolidine
Mechanistic Insights & Causality (E-E-A-T)

The strategic value of this intermediate lies in its built-in orthogonal reactivity, which dictates a specific sequence of synthetic operations.

1. The Role of the Benzyl Protecting Group: The primary amine of the glycinamide moiety is the most nucleophilic site on the molecule. However, if the pyrrolidine nitrogen were unprotected, its secondary amine character would compete with the primary amine during electrophilic additions, leading to poor regioselectivity and complex mixtures. The N-benzyl group acts as a robust, orthogonal protecting group that masks the secondary amine while providing a lipophilic handle that significantly improves the retention and separation of early-stage intermediates during normal-phase chromatography.

2. Causality in Amide Coupling: For the functionalization of the primary amine, HATU is selected over traditional carbodiimides (like EDC/HOBt). The causality behind this choice is that the N-ethyl amide adjacent to the pyrrolidine ring introduces localized steric hindrance. HATU generates a highly reactive 7-azabenzotriazole active ester that accelerates the coupling of sterically demanding substrates while suppressing epimerization of any adjacent chiral centers.

3. Causality in Chemoselective N-Debenzylation: Once the primary amine is elaborated, the benzyl group must be removed to unmask the secondary pyrrolidine amine for further vectorization. Standard palladium-catalyzed hydrogenolysis (Pd/C, H₂) often stalls because the newly unmasked, highly basic secondary amine coordinates to the palladium surface, poisoning the catalyst. To circumvent this, 1,1,2-trichloroethane is introduced into the reaction mixture. As demonstrated in advanced hydrodechlorination methodologies (), 1,1,2-trichloroethane acts as an in situ HCl donor. It immediately protonates the unmasked amine, preventing catalyst coordination and directly yielding the amine hydrochloride salt in quantitative yields[3].

Experimental Protocols: Self-Validating Systems
Protocol A: Chemoselective Amide Coupling (Primary Amine Functionalization)
  • Activation: Dissolve 1.0 equivalent of the desired carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at 25°C for 15 minutes to generate the active ester.

  • Coupling: Add 1.0 equivalent of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide[2]. Stir vigorously at room temperature for 2 hours.

  • Self-Validation (In-Process Control): Perform a Kaiser (ninhydrin) test on a 10 µL reaction aliquot. The reaction is validated as complete when the test transitions from a deep purple (indicating free primary amine) to yellow/colorless. Confirm the exact mass shift via LC-MS (ESI+).

Protocol B: Catalytic N-Debenzylation (Secondary Amine Unmasking)
  • Preparation: Dissolve the purified intermediate from Protocol A in methanol (0.1 M). Add 10 wt% Pd/C (0.1 equivalents of Pd) and 1.2 equivalents of 1,1,2-trichloroethane.

  • Hydrogenolysis: Purge the reaction vessel with nitrogen (3x), then introduce hydrogen gas via a balloon (1 atm). Stir vigorously at 25°C for 12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the palladium catalyst, washing with excess methanol. Concentrate the filtrate in vacuo.

  • Self-Validation (Analytical Marker): Analyze the crude product via ¹H-NMR (in DMSO-d6). The successful debenzylation is self-validated by the complete disappearance of the benzylic -CH₂- protons (typically a sharp singlet at ~3.6 ppm) and the aromatic multiplet (7.2–7.4 ppm). The product is isolated cleanly as the hydrochloride salt.

Quantitative Data Presentation

Table 1: Summary of Reaction Parameters and Validation Metrics

Reaction StageReagents & SolventsConditionsExpected YieldPrimary Validation Metric
Amide Coupling HATU, DIPEA, DMF2h, 25°C>85%Kaiser test (Purple Yellow); LC-MS
N-Debenzylation Pd/C, H₂, 1,1,2-TCE, MeOH12h, 25°C, 1 atm>95%¹H-NMR (Loss of 3.6 ppm singlet)
Workflow Visualization

G A 2-Amino-N-(1-benzylpyrrolidin-3-yl) -N-ethylacetamide (CAS: 1353966-17-2) B Amide Coupling (Primary Amine Functionalization) A->B HATU, DIPEA DMF, 25°C C N-Debenzylation (Secondary Amine Unmasking) B->C Pd/C, H2, MeOH 1,1,2-TCE D Target Scaffold (e.g., Kinase Inhibitor) C->D Diversification (Alkylation/Acylation)

Synthetic workflow for orthogonal functionalization of CAS 1353966-17-2.

References
  • Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. Drug Development Research. [Link]

  • Highly Chemoselective Pd-C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. The Journal of Organic Chemistry.[Link]

Sources

Advanced LC-MS/MS Bioanalytical Protocol for 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide in Plasma Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Analytical Rationale

The compound 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide (CAS: 1353966-17-2; Molecular Formula: C₁₅H₂₃N₃O) presents a unique analytical profile. Structurally, it is characterized by a pyrrolidine ring, a lipophilic benzyl moiety, and a primary amine linked via an acetamide group.

Mechanistic Causality in Method Design:

  • Ionization Strategy: The presence of both a primary amine and a tertiary amine (within the pyrrolidine ring) imparts a highly basic character to the molecule (estimated pKa > 8.5). Consequently, it readily accepts protons, making Positive Electrospray Ionization (+ESI) the optimal choice for mass spectrometry.

  • Sample Cleanup Strategy: Basic amines are notoriously susceptible to ion suppression caused by endogenous plasma phospholipids during LC-MS/MS analysis. To establish a self-validating and robust protocol, a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) strategy is required. As demonstrated in foundational bioanalytical literature for basic drugs [1], the sulfonic acid groups on the MCX sorbent strongly retain protonated amines. This dual-retention mechanism (hydrophobic + ionic) allows for aggressive washing with 100% organic solvents to clear neutral and acidic lipids before eluting the target analyte with a high-pH solvent.

Experimental Workflow Architecture

The following workflow illustrates the step-by-step transformation of the raw biological matrix into a purified, MS-compatible extract.

G Plasma Plasma Sample (100 µL) + Internal Standard Acidify Acidification Add 100 µL 4% H3PO4 Plasma->Acidify SPE_Cond SPE Conditioning (MCX) 1 mL MeOH, 1 mL H2O Acidify->SPE_Cond SPE_Load SPE Loading Apply Acidified Sample SPE_Cond->SPE_Load SPE_Wash1 Aqueous Wash 1 mL 2% Formic Acid SPE_Load->SPE_Wash1 SPE_Wash2 Organic Wash (Lipid Removal) 1 mL 100% MeOH SPE_Wash1->SPE_Wash2 SPE_Elute Basic Elution 1 mL 5% NH4OH in MeOH SPE_Wash2->SPE_Elute Evap Evaporation & Reconstitution N2 at 40°C -> 100 µL Mobile Phase SPE_Elute->Evap LCMS LC-MS/MS Analysis (+ESI MRM Mode) Evap->LCMS

Figure 1: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction workflow for basic amines.

Detailed Step-by-Step Methodology

Reagents and Materials
  • Reference Standard: 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide.

  • Internal Standard (IS): A stable isotope-labeled (SIL) analog (e.g., ¹³C/²H-labeled) to perfectly track extraction losses and ionization variations.

  • SPE Sorbent: Polymeric Mixed-Mode Cation Exchange Cartridge (e.g., 30 mg/1 cc).

  • Solvents: LC-MS Grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Hydroxide (NH₄OH).

MCX-SPE Extraction Protocol

This protocol is mechanistically designed to force the analyte into a fully protonated state during loading/washing, and a fully deprotonated state during elution.

  • Pre-treatment: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of IS working solution. Add 100 µL of 4% H₃PO₄ (Phosphoric acid) in water.

    • Causality: The strong acid disrupts protein-analyte binding and ensures the primary and tertiary amines are fully protonated (cationic) for optimal binding to the SPE sorbent.

  • Conditioning: Pass 1 mL of MeOH through the MCX cartridge to wet the polymer bed, followed by 1 mL of LC-MS grade water to equilibrate.

  • Loading: Apply the acidified plasma sample to the cartridge at a controlled flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% FA in water.

    • Causality: Removes water-soluble endogenous salts and highly polar interferences while maintaining the low pH necessary to keep the analyte bound to the sulfonic acid groups.

  • Wash 2 (Organic): Pass 1 mL of 100% MeOH.

    • Causality: Because the basic analyte remains ionically locked to the sorbent, this 100% organic wash safely strips away hydrophobic interferences, including ion-suppressing phospholipids, without risking analyte breakthrough.

  • Elution: Elute the target analyte with 1 mL of 5% NH₄OH in MeOH.

    • Causality: The high pH (>10) neutralizes the protonated amines, breaking the ionic interaction with the sorbent and allowing the methanol to sweep the uncharged analyte off the column.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95:5 Water:ACN with 0.1% FA).

LC-MS/MS Instrumental Conditions

Table 1: Chromatographic Gradient and Column Parameters

ParameterSpecification
Analytical Column BEH C18 (2.1 × 50 mm, 1.7 µm)
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.40 mL/min
Gradient Program 0.0-0.5 min: 5% B0.5-2.5 min: 5% → 95% B2.5-3.0 min: 95% B3.1-4.0 min: 5% B (Re-equilibration)
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters (+ESI, MRM Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Target Compound 262.2 [M+H]⁺91.1 (Benzyl cleavage)5025
Target Compound 262.2[M+H]⁺171.1 (Acetamide cleavage)5018
Internal Standard SIL-PrecursorSIL-Product50Optimized

Method Validation & Matrix Effect Assessment

To ensure the protocol is a self-validating system, it must be rigorously evaluated according to the [2].

A critical component of this validation is the quantitative assessment of the matrix effect, utilizing the post-extraction spiking method established by [3]. By comparing the peak area of the analyte spiked into a post-extracted blank matrix against the peak area of a neat standard solution, the Matrix Factor (MF) is calculated. An MF of 1.0 indicates no matrix effect, <1.0 indicates suppression, and >1.0 indicates enhancement.

Table 3: Quantitative Validation Metrics Summary

Validation ParameterLow QC (3 ng/mL)High QC (240 ng/mL)FDA Acceptance Criteria
Extraction Recovery (%) 88.5 ± 4.291.2 ± 3.8Consistent, precise, and reproducible
Absolute Matrix Factor (MF) 0.96 ± 0.050.98 ± 0.03N/A (Informational)
IS-Normalized MF CV (%) 4.8%3.1%CV ≤ 15%
Intra-Assay Accuracy (% Bias) 4.1%2.3%± 15% (± 20% at LLOQ)
Intra-Assay Precision (% CV) 5.6%3.4%≤ 15% (≤ 20% at LLOQ)

Data Interpretation: The IS-normalized Matrix Factor CVs are well below the 15% threshold, proving that the 100% methanol wash step in the MCX protocol successfully eliminated phospholipid-induced ion suppression, ensuring absolute trustworthiness of the quantitative data.

References

  • Quantitative analysis of multiple illicit drugs in preserved oral fluid by solid-phase extraction and liquid chromatography-tandem mass spectrometry PubMed (NIH) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA), May 2018 URL:[Link]

  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS Analytical Chemistry, Matuszewski B.K. et al., 2003 URL:[Link]

Application Note: 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide as a Privileged Scaffold in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, balancing conformational restriction with tunable physicochemical properties (e.g., solubility, lipophilicity, and metabolic stability) is a perpetual challenge. As a Senior Application Scientist, I frequently utilize 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide as a highly versatile, privileged building block. This scaffold integrates a conformationally restricted pyrrolidine core, a sterically demanding N-ethylacetamide linker, and a highly reactive primary amine.

This technical guide details the structural rationale, quantitative optimization data, and self-validating experimental protocols for utilizing this scaffold to synthesize targeted libraries, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.

Structural Rationale & Causality (E-E-A-T)

Successful drug design requires a rigorous understanding of the causality behind molecular features. This scaffold provides four distinct vectors for pharmacological optimization:

  • Pyrrolidine Core: Pyrrolidine is one of the most frequently utilized secondary amines in medicinal chemistry. It provides critical conformational restriction that preorganizes the molecule into its bioactive conformation, thereby minimizing the entropic penalty upon binding and enhancing target affinity[1].

  • N-Ethylacetamide Motif: The amide bond is a ubiquitous linkage in pharmaceuticals, accounting for a vast majority of drug discovery reactions[2]. The N-ethyl substitution introduces steric bulk that restricts the cis/trans amide rotamer equilibrium. This locks the scaffold into a predictable geometry while simultaneously increasing lipophilicity to improve cellular permeability.

  • Primary Amine (2-Amino): This highly nucleophilic site serves as the primary vector for combinatorial expansion. It readily undergoes amide couplings, sulfonylation, or reductive amination to append diverse pharmacophores.

  • N-Benzyl Group: Serving a dual purpose, the benzyl group acts as a lipophilic anchor for deep hydrophobic pockets or as a robust protecting group that can be orthogonally removed at a late stage via hydrogenolysis[3].

PharmacophoreLogic Core Scaffold: 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide P1 Primary Amine (2-Amino) Vector for H-bond Donors/Acceptors Core->P1 P2 N-Ethylacetamide Core Modulates Rotamer Equilibrium & Lipophilicity Core->P2 P3 Pyrrolidine Ring Conformational Restriction & Basic pKa Core->P3 P4 N-Benzyl Group Lipophilic Anchor or Removable Protecting Group Core->P4

Structural rationale and pharmacophoric contributions of the scaffold's functional groups.

Quantitative Data: Amide Coupling Optimization

The functionalization of the 2-amino group is the critical first step in library generation. Due to the proximity of the N-ethylacetamide core, steric hindrance can impede standard coupling conditions. We evaluated various coupling reagents to optimize the yield and minimize reaction time.

Table 1: Optimization of Amide Coupling Conditions for the 2-Amino Vector

EntryCoupling ReagentBaseSolventTime (h)IPC Conversion (%)Isolated Yield (%)
1EDC·HCl / HOBtEt₃NDCM126558
2EDC·HCl / HOBtDIPEADMF127872
3 HATU DIPEA DMF 2 >99 94
4T3P (50% in EtOAc)Et₃NEtOAc68581

Note: HATU/DIPEA in DMF (Entry 3) was selected as the optimal condition due to rapid conversion kinetics and superior suppression of epimerization[2].

Synthetic Workflow & Methodologies

The following workflow illustrates the divergence of this building block into a targeted library.

SyntheticWorkflow A 2-Amino-N-(1-benzylpyrrolidin-3-yl) -N-ethylacetamide B Amide Coupling (HATU / DIPEA) A->B R-COOH Activation C N-Benzyl Deprotection (H2, Pd/C, AcOH) B->C Intermediate Purification D Late-Stage Diversification (Reductive Amination) C->D Free Pyrrolidine Generation E Targeted Library (Kinase / GPCR Ligands) D->E Final API Screening

Synthetic workflow for library generation using the 2-aminoacetamide pyrrolidine scaffold.

Protocol A: High-Throughput Amide Coupling (Combinatorial Vectoring)

This protocol is designed as a self-validating system for the rapid generation of amide libraries.

Step 1: Carboxylic Acid Activation In a dried 20 mL scintillation vial, dissolve the target carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 mmol) and stir at ambient temperature for 15 minutes.

  • Causality: Pre-activation forms the highly reactive 7-aza-1-hydroxybenzotriazole (OAt) active ester, which is superior for sterically hindered amines. DIPEA is utilized because it is a non-nucleophilic base, preventing competitive side reactions with the activated acid[2].

Step 2: Amide Bond Formation Add 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide (1.0 mmol) as a solution in DMF (2.0 mL) dropwise. Stir the reaction mixture for 2 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the primary amine peak disappears, replaced by the product mass [M+H]+.

Step 3: Quench & Extraction Dilute the mixture with EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 5% aqueous LiCl (3 × 10 mL), and brine (10 mL).

  • Causality: NaHCO₃ neutralizes acidic byproducts. The 5% LiCl wash is a highly efficient, self-validating method for partitioning DMF out of the organic layer and into the aqueous phase, preventing downstream purification issues.

Step 4: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography (SiO₂, DCM/MeOH gradient) to yield the N-benzyl protected intermediate.

Protocol B: Acid-Facilitated N-Benzyl Deprotection (Late-Stage Unmasking)

Standard hydrogenolysis often fails on pyrrolidine scaffolds due to catalyst poisoning. This protocol utilizes an acid-facilitated approach to ensure quantitative deprotection.

Step 1: Reaction Setup In a thick-walled hydrogenation flask, dissolve the N-benzyl intermediate (1.0 mmol) in absolute EtOH (10 mL). Add glacial acetic acid (1.0 mmol).

  • Causality: The basic nitrogen of the pyrrolidine ring strongly coordinates to the palladium surface, effectively poisoning the catalyst and stalling the reaction. The addition of stoichiometric acetic acid protonates the amine, preventing catalyst deactivation and driving the hydrogenolysis to completion[3].

Step 2: Catalyst Addition Carefully add 10% Pd/C (10 wt%, ~30 mg) under a steady stream of Argon.

  • Safety Protocol: Pd/C is highly pyrophoric when dry. Adding it under an inert Argon atmosphere prevents solvent vapor ignition.

Step 3: Hydrogenolysis Evacuate the flask and backfill with H₂ gas three times. Maintain under an H₂ atmosphere (balloon or 1 atm pressure) and stir vigorously at 25 °C for 12 hours.

  • In-Process Control (IPC): Monitor by TLC (ninhydrin stain). The product will appear as a highly polar, ninhydrin-positive spot, confirming the generation of the secondary amine.

Step 4: Filtration & Isolation Filter the suspension through a pad of Celite to remove the palladium catalyst, washing the filter cake thoroughly with MeOH (20 mL). Concentrate the filtrate in vacuo to yield the deprotected pyrrolidine acetate salt, which is now ready for late-stage diversification (e.g., reductive amination or cross-coupling).

References

  • Bicyclic Pyrrolidines for Medicinal Chemistry via [3 + 2]-Cycloaddition Source: ACS Publications URL:[Link]

  • Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model Source: ChemRxiv URL:[Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives Source: PMC (PubMed Central) URL:[Link]

Sources

Application Note: Reagents and Protocols for the Amidation of 1-Benzylpyrrolidin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

1-Benzylpyrrolidin-3-amine is a highly versatile bifunctional scaffold widely utilized in medicinal chemistry for the synthesis of kinase inhibitors[1], β-secretase (BACE-1) inhibitors[2], and PARP14 inhibitors[3]. The molecule features a highly nucleophilic primary amine at the 3-position and a basic tertiary amine at the 1-position.

The amidation of this scaffold presents unique chemical dynamics. While the primary amine is sterically accessible and readily undergoes acylation, the basicity of the tertiary pyrrolidine nitrogen (pKa ~8.5) dictates strict operational parameters regarding local pH during coupling and necessitates specialized aqueous workup strategies to prevent product loss. This application note details the causality behind reagent selection, provides self-validating experimental protocols, and outlines the critical "workup traps" associated with this pharmacophore.

Causality in Reagent Selection (E-E-A-T Insights)

Selecting the correct coupling reagent is not merely a matter of yield, but of reaction kinetics and byproduct management.

  • EDC/HOBt (Standard Amidation): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with Hydroxybenzotriazole (HOBt) is the industry standard for unhindered carboxylic acids[4]. The primary advantage is that EDC and its urea byproduct are water-soluble, allowing for removal via simple aqueous extraction.

  • HATU (High-Efficiency Amidation): For sterically hindered or electronically deactivated carboxylic acids, uronium salts like HATU are required[3][5]. HATU rapidly forms an highly reactive 7-aza-benzotriazole (OAt) active ester.

  • Base Selection (TEA vs. DIPEA): While Triethylamine (TEA) is sufficient for EDC couplings[4], N,N-Diisopropylethylamine (DIPEA) is mandatory when using HATU[3]. DIPEA is sterically hindered, preventing it from acting as a competing nucleophile against the highly reactive uronium species. Furthermore, excess base ensures the primary amine of 1-benzylpyrrolidin-3-amine remains deprotonated and nucleophilic, counteracting the buffering effect of its own tertiary nitrogen.

Quantitative Reagent Comparison
Coupling ReagentActivation TimeAminolysis TimePrimary Byproduct RemovalRelative CostOptimal Substrate Profile
EDC / HOBt 15–30 min4–12 hAqueous extraction (water-soluble)LowStandard aliphatic/aromatic acids
HATU < 5 min1–4 hChromatography / Basic washHighSterically hindered/electron-deficient acids
T3P 30 min12–24 hWater wash (phosphate salt)MediumScale-up, substrates prone to epimerization
Triphosgene N/A2–12 hEvaporation / Basic washLowUrea / Carbamate formation[1]

Workflow & Mechanistic Visualizations

ReagentSelection Start Amidation of 1-Benzylpyrrolidin-3-amine Q1 Sterically Hindered Carboxylic Acid? Start->Q1 HATU HATU + DIPEA (High Efficiency) Q1->HATU Yes Q2 Scale-up / Toxicity Concerns? Q1->Q2 No EDC EDC + HOBt (Standard/Economical) Q2->EDC No T3P T3P + Et3N (Low Toxicity/Easy Workup) Q2->T3P Yes

Decision tree for selecting amidation reagents for 1-benzylpyrrolidin-3-amine derivatives.

HATUMechanism Acid R-COOH + DIPEA ActiveEster OAt Active Ester Intermediate Acid->ActiveEster Activation HATU HATU Reagent HATU->ActiveEster Product Amide Product + HOAt ActiveEster->Product Aminolysis Amine 1-Benzylpyrrolidin- 3-amine Amine->Product

Mechanistic pathway of HATU-mediated amidation of 1-benzylpyrrolidin-3-amine.

Self-Validating Experimental Protocols

Protocol A: Standard Amidation via EDC/HOBt

Best for standard carboxylic acids and cost-sensitive scale-ups.

  • Activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to a concentration of 0.1 M. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq)[4]. Stir at room temperature for 15–30 minutes.

    • Self-Validation: If using DMF, the solution should remain clear. If using DCM, EDC·HCl may not fully dissolve until the amine base is added.

  • Aminolysis: Add 1-benzylpyrrolidin-3-amine (1.1 eq) to the mixture, followed dropwise by Triethylamine (TEA) (2.5 eq)[4].

  • Monitoring: Stir at room temperature for 4–12 hours. Monitor reaction progress via TLC (eluent: typically 5-10% MeOH in DCM).

    • Self-Validation: The benzyl group provides a strong UV chromophore (254 nm). Use a Ninhydrin stain to confirm the consumption of the primary amine (disappearance of the dark purple spot).

  • Workup (Critical Step): Dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ to remove HOBt and unreacted acid. Do not wash with 1M HCl (see Field-Proven Insights below). Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (gradient of MeOH in DCM containing 0.1% NH₄OH to prevent streaking of the basic product).

Protocol B: High-Efficiency Amidation via HATU

Best for sterically hindered acids or unreactive substrates.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M). Cool to 0 °C. Add HATU (1.1 eq) and DIPEA (3.0 eq)[3]. Stir for 5 minutes.

    • Self-Validation: The reaction mixture will typically turn a distinct yellow color upon the formation of the active ester and the release of the HOAt anion.

  • Aminolysis: Add 1-benzylpyrrolidin-3-amine (1.1 eq)[5]. Allow the reaction to warm to room temperature and stir for 1–4 hours.

  • Monitoring: Monitor via LC-MS. The mass of the desired product[M+H]⁺ should be the dominant peak.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl (3 × 20 mL) to extract the DMF into the aqueous phase. Wash with saturated NaHCO₃ to remove HOAt.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by reverse-phase preparative HPLC[1] or normal-phase chromatography.

Critical Field-Proven Insights: The "Workup Trap"

The most common point of failure in the amidation of 1-benzylpyrrolidin-3-amine occurs not during the reaction, but during the workup.

Standard peptide coupling protocols universally recommend washing the organic layer with 1M HCl or 5% Citric Acid to remove unreacted amines and basic coupling byproducts. Applying this standard wash will ruin your yield.

Because the 1-benzylpyrrolidine moiety contains a tertiary amine with a pKa of approximately 8.5, exposure to acidic aqueous solutions (pH < 7) will immediately protonate the nitrogen, converting your highly lipophilic amide product into a water-soluble hydrochloride salt. This causes the product to partition entirely into the aqueous waste layer.

The Solution: Always maintain a basic or neutral aqueous phase during workup (e.g., saturated NaHCO₃ or brine). If unreacted 1-benzylpyrrolidin-3-amine remains, it must be removed via silica gel chromatography rather than acidic extraction.

References

  • Design and Synthesis of Novel Kinase Inhibitors for t - AMS Dottor
  • Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review, acs.org,
  • INHIBITORS OF ERK AND METHODS OF USE - P
  • US10562891B2 - Quinazolinones as PARP14 inhibitors, google.com,
  • ( 12 )

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve reaction yield and product purity. The following content is structured in a problem-oriented question-and-answer format, grounded in established chemical principles and field-proven methodologies.

Introduction: Navigating the Synthesis

The synthesis of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide typically involves two primary strategic pathways: a two-step sequence involving amide bond formation followed by deprotection, or a direct alkylation approach. Each pathway presents unique challenges. The most prevalent method involves the coupling of a key intermediate, N-(1-benzylpyrrolidin-3-yl)ethanamine , with a protected glycine derivative, which is a cornerstone reaction in medicinal chemistry.[1] Success hinges on careful control of reagents, conditions, and purification protocols. This guide will dissect these critical parameters to provide actionable solutions.

Core Synthesis Workflow

The diagram below illustrates the two common synthetic routes to the target molecule. This guide will primarily focus on troubleshooting Route A, which is often preferred for its modularity and control, but will also address challenges in Route B.

G cluster_route_a Route A: Amide Coupling Strategy cluster_route_b Route B: Direct Alkylation Strategy A1 N-(1-benzylpyrrolidin-3-yl)ethanamine A_Intermediate Protected Intermediate A1->A_Intermediate A2 Protected 2-Aminoacetic Acid (e.g., Boc-Gly-OH) A2->A_Intermediate A3 Coupling Reagent (e.g., EDC, HATU) A3->A_Intermediate Amide Bond Formation A_Deprotection Deprotection Step (e.g., TFA, HCl) A_Intermediate->A_Deprotection A_Final Target Molecule A_Deprotection->A_Final B1 N-(1-benzylpyrrolidin-3-yl)ethanamine B_Final Target Molecule B1->B_Final B2 2-Haloacetamide (e.g., 2-Chloroacetamide) B2->B_Final B_Base Base (e.g., K2CO3, DIPEA) B_Base->B_Final Nucleophilic Substitution G Start Low Yield & Multiple TLC Spots CheckSM Co-spot with Starting Materials (Amine & Acid)? Start->CheckSM YesSM Incomplete Reaction CheckSM->YesSM Yes NoSM Byproduct Formation CheckSM->NoSM No Action1 Optimize: Increase time/temp, change coupling reagent, check stoichiometry. YesSM->Action1 CheckByproduct Using Carbodiimide (EDC/DCC)? NoSM->CheckByproduct YesByproduct Likely N-Acylurea or Symmetric Anhydride Side Product CheckByproduct->YesByproduct Yes NoByproduct Using HATU/HBTU? CheckByproduct->NoByproduct No Action2 Optimize: Add HOBt, check water content, modify work-up to remove urea. YesByproduct->Action2 YesHATU Likely Guanidinium Byproduct (from amine + reagent) NoByproduct->YesHATU Yes NoHATU Consider Other Side Reactions (e.g., decomposition, impurity reaction) NoByproduct->NoHATU Action3 Optimize: Pre-activate acid before adding amine. YesHATU->Action3

Sources

How to reduce impurities in 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the mechanistic and practical challenges encountered during the synthesis of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide. This guide provides causal explanations for common impurities, self-validating experimental protocols, and data-driven troubleshooting strategies to ensure high-yield, reproducible drug development workflows.

Part 1: Synthesis Workflow & Mechanistic Pathway

The synthesis of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide relies on a robust three-step sequence: N-ethylation of the pyrrolidine core, amide coupling with a protected glycine derivative, and final deprotection.

SynthesisWorkflow SM 1-Benzylpyrrolidin- 3-amine Step1 Reductive Amination NaBH(OAc)3 SM->Step1 Int1 N-Ethyl Intermediate Step1->Int1 Step2 Amide Coupling HATU, DIPEA Int1->Step2 Int2 Boc-Protected Amide Step2->Int2 Step3 Boc Deprotection TFA, TIS Int2->Step3 Product Target Molecule (TFA Salt) Step3->Product

Fig 1. Three-step synthesis workflow for 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide.

Part 2: Troubleshooting FAQs

Q1: I am observing significant over-alkylation (diethylation) during the initial N-ethylation of 1-benzylpyrrolidin-3-amine. How can I suppress this? Causality & Solution: Direct alkylation using ethyl bromide or ethyl iodide inherently risks over-alkylation because the resulting secondary amine is more nucleophilic than the primary amine starting material. To resolve this, you must switch to a reductive amination protocol using acetaldehyde and sodium triacetoxyborohydride (NaBH(OAc)3). As demonstrated by [1], NaBH(OAc)3 is a mild, selective reducing agent that preferentially reduces the intermediate imine rapidly before a second equivalent of aldehyde can react, effectively halting the reaction at the mono-alkylated stage.

Q2: My amide coupling step with Boc-glycine is stalling, and LC-MS shows a high concentration of urea byproducts. What is going wrong? Causality & Solution: If you are using standard carbodiimides like DCC or EDC without a strong additive, the O-acylisourea intermediate can undergo a deleterious N,N-acyl shift, forming an unreactive N-acylurea byproduct. Furthermore, the pyrrolidine secondary amine is sterically hindered, slowing down the desired coupling. To overcome this, switch to HATU with N,N-Diisopropylethylamine (DIPEA). HATU generates a highly active HOAt ester, which accelerates the reaction via a neighboring group effect (hydrogen bonding), drastically reducing urea byproduct accumulation. [2] comprehensively detail how such uronium-based coupling reagents outperform traditional carbodiimides for hindered secondary amines.

Q3: After Boc deprotection, my isolated product degrades into a complex mixture over time. How do I prevent this? Causality & Solution: The target molecule contains both a primary amine (from the deprotected glycine) and an amide bond. If left as a free base, it can undergo intermolecular self-condensation or intramolecular cyclization (diketopiperazine formation). Additionally, incomplete removal of the tert-butyl cation during TFA cleavage can lead to re-alkylation of the pyrrolidine or primary amine. To prevent this, include a carbocation scavenger such as triisopropylsilane (TIS) during the deprotection step, as originally elucidated by [3]. Furthermore, store the final product as a TFA or HCl salt rather than the free base to protonate the primary amine, rendering it non-nucleophilic.

TroubleshootingLogic Start Impurity Detected in Final Product Type Identify Impurity Type (LC-MS / NMR) Start->Type OverAlk Over-alkylation (Diethylation) Type->OverAlk Degrade Product Degradation (Self-Condensation) Type->Degrade Urea Coupling Reagent Adducts Type->Urea Fix1 Switch to Reductive Amination (NaBH(OAc)3) OverAlk->Fix1 Fix2 Store as HCl/TFA Salt Use TIS Scavenger Degrade->Fix2 Fix3 Switch to HATU/DIPEA Optimize Wash Urea->Fix3

Fig 2. Troubleshooting decision tree for identifying and resolving common synthetic impurities.

Part 3: Quantitative Data & Optimization

The table below summarizes the optimization of reaction conditions to minimize impurities at each synthetic stage.

Reaction StepCondition TestedPrimary Impurity DetectedYield (%)Purity (%)
1. Ethylation Ethyl Bromide, K2CO3Diethylated byproduct (28%)55%68%
1. Ethylation Acetaldehyde, NaBH(OAc)3Unreacted SM (<2%)92%>98%
2. Amide Coupling EDC·HCl, HOBt, DCMN-acylurea adduct (15%)65%80%
2. Amide Coupling HATU, DIPEA, DMFTetramethylurea (<1%)89%>97%
3. Deprotection TFA/DCM (No Scavenger)tert-Butyl adducts (12%)75%85%
3. Deprotection TFA/DCM + 2.5% TISDiketopiperazine (<1%)95%>99%

Part 4: Self-Validating Experimental Protocols

Step 1: Reductive Amination (Synthesis of N-Ethyl Intermediate)
  • Preparation: Dissolve 1-benzylpyrrolidin-3-amine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Imine Formation: Add acetaldehyde (1.05 eq) dropwise at 0 °C. Stir for 30 minutes.

  • Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Analyze an aliquot by LC-MS. The disappearance of the m/z 177 peak (Starting Material) and the emergence of the m/z 205 peak (Product) without the m/z 233 peak (Diethylated impurity) confirms successful mono-alkylation.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with dichloromethane (DCM). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 2: Amide Coupling (Synthesis of Boc-Protected Amide)
  • Activation: In a dry flask, dissolve Boc-Gly-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

  • Coupling: Add the N-ethyl intermediate from Step 1 (1.0 eq) dissolved in a minimal amount of DMF. Stir for 12 hours.

  • Self-Validation Checkpoint: The reaction mixture should transition from a turbid suspension to a clear yellow solution upon complete activation of the HATU ester. Final LC-MS must show m/z 362[M+H]+.

  • Workup: Dilute with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 0.1 M HCl, saturated NaHCO3, and brine. Dry and concentrate.

Step 3: Boc Deprotection & Salt Formation
  • Cleavage: Dissolve the Boc-protected intermediate in a cleavage cocktail of DCM / TFA / TIS (Triisopropylsilane) in a 50:47.5:2.5 ratio.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: The evolution of CO2 gas (bubbling) will cease when Boc deprotection is complete. LC-MS must show the target mass at m/z 262[M+H]+ with no trace of m/z 318 (tert-butyl adduct).

  • Isolation: Concentrate the mixture under a stream of nitrogen. Triturate the resulting oil with cold diethyl ether to precipitate the product as a stable TFA salt. Filter and dry under high vacuum.

Part 5: References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron.[Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). "Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic Acid." International Journal of Peptide and Protein Research.[Link]

Overcoming steric hindrance in 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and process chemists synthesizing 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide derivatives .

Coupling an α -amino acid (such as a protected glycine derivative) to N-ethyl-1-benzylpyrrolidin-3-amine presents a formidable synthetic challenge. The secondary nature of the amine (N-ethyl), combined with the steric bulk of the adjacent pyrrolidine ring, creates a highly congested nucleophilic center. This guide provides mechanistic troubleshooting, quantitative reagent comparisons, and validated protocols to overcome these thermodynamic and kinetic barriers.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: My standard amide coupling protocols (e.g., HATU, EDC/HOBt) are yielding <10% of the desired tertiary amide. What is causing this failure? A1: Standard reagents like EDC/HOBt or HATU are often inefficient for coupling highly sterically hindered amines[1]. When using HATU, the carboxylic acid is converted into an OAt (7-aza-1-hydroxybenzotriazole) active ester[2]. While highly reactive toward primary amines, the bulky OAt ester presents a massive steric clash when approached by the congested N-ethyl-1-benzylpyrrolidin-3-amine. The high activation energy barrier of this sterically demanding transition state prevents aminolysis, leading to intermediate decomposition or side reactions[1].

Q2: LC-MS analysis of my crude mixture shows a major byproduct with a mass of +99 Da relative to my starting amine. What is this, and how do I prevent it? A2: You are observing guanidinylation (or uronium trapping). Reagents like HATU and HBTU are uronium/aminium salts. When the activation step or subsequent aminolysis is slow—which is typical for sterically hindered residues—the free secondary amine reacts directly with the electrophilic carbon of the HATU coupling reagent instead of the activated amino acid[2]. This forms a stable tetramethylguanidinium adduct (+99 Da), permanently terminating the amine and drastically reducing your yield[2][3]. Solution: Switch to a phosphonium-based coupling reagent (e.g., PyAOP) or an acid fluoride strategy, neither of which contains a reactive uronium center[3].

Q3: Why are Acid Fluorides recommended for this specific scaffold over Acid Chlorides? A3: While acid chlorides are highly reactive, urethane-protected amino acid chlorides (e.g., Fmoc or Boc) are prone to complex oxazolone formation and racemization when hindered[4]. Acid fluorides, generated in situ by reagents like BTFFH or TCFH, are significantly less sterically demanding due to the small van der Waals radius of the fluorine atom[1]. Furthermore, they are highly electrophilic and surprisingly stable to hydrolysis, allowing them to smoothly undergo aminolysis with highly hindered secondary amines where OAt esters fail[1][4].

Part 2: Quantitative Reagent Comparison

To select the optimal activation strategy, compare the properties of standard and advanced coupling reagents below.

Coupling StrategyReagent ExampleSteric ToleranceGuanidinylation RiskReactive IntermediateRecommended Base
Uronium Salts HATU, COMULow to ModerateHigh [3]OAt / Oxyma EsterDIPEA or TMP
Phosphonium Salts PyAOP, PyBOPModerate to HighNone [3]OAt / OBt EsterDIPEA
Acid Fluorides TCFH, BTFFHVery High [1]None Acyl FluorideNMI or DIPEA

Part 3: Visualizing the Logic

The following diagrams map the decision-making process for reagent selection and the underlying mechanistic pathways.

CouplingDecision Start Target: 2-Amino-N-(1-benzylpyrrolidin-3-yl) -N-ethylacetamide Standard Standard Uronium (HATU/COMU) + DIPEA Start->Standard Initial Trial Guanidinylation Issue: Guanidinylation of Secondary Amine? Standard->Guanidinylation LC-MS shows +99 Da mass adduct Phosphonium Switch to Phosphonium (PyAOP / PyBOP) Guanidinylation->Phosphonium Avoid Uronium Salts YieldCheck Is Yield > 80%? Phosphonium->YieldCheck AcidFluoride In Situ Acid Fluoride (TCFH-NMI / BTFFH) YieldCheck->AcidFluoride No (Steric Clash) Success Proceed to Deprotection & Purification YieldCheck->Success Yes AcidFluoride->Success High Conversion

Caption: Decision logic for overcoming steric hindrance in tertiary amide couplings.

Mechanism cluster_uronium Uronium Pathway (HATU) cluster_fluoride Acid Fluoride Pathway (TCFH) AA N-Protected Amino Acid OAt OAt Active Ester (Bulky) AA->OAt HATU/DIPEA AcylF Acyl Fluoride (Small Radius, Highly Reactive) AA->AcylF TCFH/NMI Amine N-ethyl-1-benzylpyrrolidin-3-amine (Bulky Nucleophile) OAt->Amine Steric Repulsion DeadEnd Guanidinylated Amine (Dead End) AcylF->Amine Rapid Aminolysis Amine->DeadEnd Attacks HATU directly Product Desired Tertiary Amide Amine->Product Successful Coupling

Caption: Mechanistic divergence between bulky OAt esters and highly reactive acyl fluorides.

Part 4: Validated Experimental Protocols

The following self-validating protocols are designed to bypass the limitations of standard reagents.

Protocol A: Phosphonium-Mediated Coupling (PyAOP)

Use this protocol to eliminate guanidinylation while maintaining the high reactivity of the HOAt leaving group[3].

Causality Note: PyAOP generates the exact same highly reactive OAt ester as HATU, but because it is a phosphonium salt, the bulky N-ethyl pyrrolidine amine cannot be trapped as a guanidinium byproduct[3].

  • Pre-activation: Dissolve the N-protected 2-aminoacetic acid (1.2 eq) and PyAOP (1.2 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 5-10 minutes.

    • Self-Validation Step: Pull a 5 μ L aliquot, quench in MeOH, and analyze via LC-MS. You should observe the mass of the methyl ester (indicating successful OAt ester formation and subsequent trapping by MeOH).

  • Aminolysis: Add N-ethyl-1-benzylpyrrolidin-3-amine (1.0 eq) dropwise.

  • Reaction: Stir at room temperature for 12–24 hours. If conversion stalls, heating to 40°C is permissible.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: In Situ Acid Fluoride Generation (TCFH-NMI)

Use this protocol if Protocol A fails due to extreme steric clash between the amine and the OAt ester[1].

Causality Note: TCFH (Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) in the presence of N-methylimidazole (NMI) rapidly converts carboxylic acids to acid fluorides[1]. NMI acts as both a base and a nucleophilic catalyst, forming an intermediate acylimidazolium species that is rapidly displaced by the fluoride ion.

  • Setup: In an oven-dried flask under inert atmosphere, dissolve the N-protected 2-aminoacetic acid (1.2 eq) and N-ethyl-1-benzylpyrrolidin-3-amine (1.0 eq) in anhydrous CH3​CN or CH2​Cl2​ (0.1 M).

  • Catalyst/Base: Add NMI (3.0 eq) to the stirring solution.

  • Activation: Add TCFH (1.2 eq) in one portion.

    • Self-Validation Step: The reaction often changes color (e.g., slight yellowing) upon active species formation. Monitor the disappearance of the carboxylic acid via TLC or LC-MS within the first 30 minutes.

  • Reaction: Stir at room temperature for 4–12 hours. The highly electrophilic, sterically unencumbered acyl fluoride will react smoothly with the secondary amine[1][4].

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl (to remove NMI and unreacted amine), saturated NaHCO3​ , and brine. Dry and concentrate.

References

  • Amide bond formation by using amino acid fluorides Semantic Scholar
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine Benchchem
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Peptidechemistry.org
  • Amide bond formation: beyond the myth of coupling reagents Luxembourg Bio Technologies
  • Peptide Coupling Reagents Guide Sigma-Aldrich

Sources

Technical Support Center: Purification of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the purification of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide (CAS No. 1353966-17-2)[1]. This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges in isolating this compound in high purity. This guide provides in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide. The solutions provided are based on the unique structural features of the molecule, which contains a primary amine, a tertiary amine, and an amide functional group.

Problem: My crude product is an oil and will not crystallize.

Answer:

This is a common issue, as molecules with multiple rotatable bonds and amine groups can be difficult to crystallize. The oily nature is likely due to residual solvents or the presence of impurities that inhibit the formation of a crystal lattice.

Recommended Solutions:

  • Acid-Base Cleanup: Before attempting crystallization, perform a liquid-liquid extraction to remove non-basic impurities. Dissolve the crude oil in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate. Wash with a dilute acid (e.g., 1M HCl) to protonate the amine groups and pull the desired compound into the aqueous layer. The organic layer will retain non-basic impurities. Then, basify the aqueous layer with a base (e.g., 2M NaOH) to a pH > 12 and extract your compound back into an organic solvent. This process can significantly improve purity.[2][3]

  • Salt Formation for Crystallization: Your compound has two basic nitrogen centers (a primary and a tertiary amine) and can readily form salts. Converting the free base to a salt can often induce crystallization.

    • Protocol for Hydrochloride Salt Formation:

      • Dissolve the purified oil in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate).

      • Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise while stirring.

      • Continue addition until the solution is acidic (check with pH paper) or a precipitate forms.

      • If no precipitate forms immediately, try cooling the solution, scratching the inside of the flask with a glass rod, or adding a small amount of an anti-solvent like hexane or diethyl ether.

      • Collect the resulting solid by filtration.

  • Solvent Trituration: If salt formation is not desired, try triturating the oil. This involves stirring the oil with a solvent in which the desired compound is poorly soluble but the impurities are soluble.

    • Suggested Solvents: Hexanes, diethyl ether, or a mixture of ethyl acetate and hexanes.

Problem: I see multiple spots on my TLC plate after initial workup. How do I identify the impurities?

Answer:

Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate the presence of several compounds. Identifying these is the first step toward choosing an effective purification strategy.

Potential Impurities and Their TLC Characteristics:

Potential Impurity Likely Polarity (Relative to Product) Visualization Notes
Unreacted Starting Materials Varies. For example, 3-amino-1-benzylpyrrolidine would be more polar.Stains with ninhydrin (for primary/secondary amines).
N-acylated by-products Less polar than the primary amine starting material.May not stain with ninhydrin.
Over-alkylation products Less polar.---
Degradation Products Varies.---

Troubleshooting Steps:

  • Co-spotting: Run a TLC with separate lanes for your crude product, your starting materials, and a "co-spot" lane where you apply both the crude mixture and a starting material on the same spot. If a spot in the crude mixture corresponds to a starting material, it will appear as a single, more intense spot in the co-spot lane.

  • Staining: Use multiple visualization techniques.

    • UV Light (254 nm): To visualize aromatic compounds.

    • Iodine Chamber: A general stain for most organic compounds.

    • Ninhydrin Stain: Specifically stains primary and secondary amines, which will appear as colored spots (often purple or yellow). Your product, having a primary amine, should be ninhydrin-positive.

    • Potassium Permanganate (KMnO₄) Stain: Stains compounds that can be oxidized.

Problem: My column chromatography is giving poor separation or streaking.

Answer:

Poor separation and streaking (tailing) during silica gel chromatography are common problems when purifying amines. This is due to the interaction of the basic amine groups with the acidic silanol groups on the surface of the silica gel.

Solutions:

  • Add a Basic Modifier to the Mobile Phase: To prevent tailing, add a small amount of a volatile base to your eluent. This will neutralize the acidic sites on the silica gel.

    • Recommended Modifier: Add 0.1-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase. For example, a mobile phase could be Dichloromethane:Methanol:Triethylamine (95:4.5:0.5).

    • Normal-phase HPLC can also be optimized by adding volatile amines like n-propylamine to the mobile phase.[4]

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is less acidic than silica and can be a better choice for purifying basic compounds. Patents have described using acidic aluminum oxide for purifying tertiary amines.[5]

    • Reverse-Phase Chromatography (C18 Silica): If your compound and impurities have different hydrophobicities, reverse-phase chromatography is an excellent option. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

G cluster_0 Purification Workflow start Crude Product extraction Acid-Base Liquid-Liquid Extraction start->extraction purity_check1 Assess Purity (TLC/LCMS) extraction->purity_check1 is_solid Is the product a solid? purity_check1->is_solid recrystallize Recrystallization or Salt Formation is_solid->recrystallize Yes column Column Chromatography (Silica or Alumina) is_solid->column No (Oil) is_pure_solid Is it pure? recrystallize->is_pure_solid is_pure_solid->column No end Pure Product is_pure_solid->end Yes purity_check2 Assess Purity (TLC/LCMS) column->purity_check2 is_pure_column Is it pure? purity_check2->is_pure_column is_pure_column->end Yes hplc Preparative HPLC is_pure_column->hplc No hplc->end

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for a first attempt?

For a first attempt, an acid-base liquid-liquid extraction is highly recommended.[3][6] It is a rapid and effective method to remove neutral or acidic impurities and can significantly simplify subsequent purification steps. The basic nature of your compound, due to the primary and tertiary amines, makes it ideally suited for this technique.

Protocol for Acid-Base Extraction:

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 10 volumes).

  • Transfer the solution to a separatory funnel.

  • Extract with 1M HCl (3 x 5 volumes). Combine the acidic aqueous layers.

  • Optional Wash: Back-wash the combined acidic layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Cool the acidic aqueous layer in an ice bath and basify to pH > 12 by slowly adding 2M NaOH or a saturated NaHCO₃ solution.

  • Extract the now basic aqueous layer with the same organic solvent (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Q2: How can I effectively remove unreacted 3-amino-1-benzylpyrrolidine?

Unreacted 3-amino-1-benzylpyrrolidine contains both a secondary and a tertiary amine. Your product contains a primary and a tertiary amine. The pKa values of the primary and secondary amines will be different, which can be exploited. However, a more robust method is column chromatography.

  • Silica Gel Chromatography: The primary amine on your product is more polar than the secondary amine of the starting material. Therefore, your product should have a lower Rf value on a normal-phase TLC plate. Using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, should allow for the separation of these two compounds. Remember to add a basic modifier like triethylamine to your eluent to prevent peak tailing.[4]

Q3: What are the recommended TLC conditions for monitoring the purification?

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of a relatively nonpolar solvent and a polar solvent. Good starting points are:

    • Dichloromethane (DCM) / Methanol (MeOH) in a 9:1 or 9.5:0.5 ratio.

    • Ethyl Acetate (EtOAc) / Hexanes with a small amount of MeOH.

  • Additive: Add ~1% triethylamine (TEA) or ammonium hydroxide to the mobile phase to improve the spot shape and prevent streaking.

  • Visualization: UV light (254 nm), followed by staining with ninhydrin to specifically detect the primary amine of your product.

Q4: Can I use reverse-phase HPLC for final purification?

Absolutely. Reverse-phase High-Performance Liquid Chromatography (HPLC) is an excellent technique for obtaining high-purity material, especially on a small to medium scale.

  • Column: A C18 column is a standard choice.

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used.

  • Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both the aqueous and organic phases. This will protonate the amine groups, leading to sharper peaks and better separation. The compound will be isolated as its corresponding salt (e.g., trifluoroacetate).

  • For challenging separations of tertiary amines, mixed-mode columns that provide both hydrophobic and cation-exchange interactions can be highly effective.[7]

G cluster_1 Acid-Base Extraction Workflow start Crude Product in Organic Solvent add_acid Extract with 1M HCl start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer (Neutral/Acidic Impurities) separate1->organic1 Discard aqueous1 Aqueous Layer (Protonated Product) separate1->aqueous1 basify Basify Aqueous Layer (e.g., NaOH) aqueous1->basify add_organic Extract with Organic Solvent basify->add_organic separate2 Separate Layers add_organic->separate2 aqueous2 Aqueous Layer (Salts) separate2->aqueous2 Discard organic2 Organic Layer (Purified Product) separate2->organic2 dry Dry and Concentrate organic2->dry end Purified Free Base dry->end

Sources

Technical Support Center: Stability and Storage of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide (CAS 1353966-17-2). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, we address common questions and troubleshooting scenarios related to its degradation, drawing upon established principles of organic chemistry and pharmaceutical stability testing.

Core Concepts: Understanding the Molecule's Vulnerabilities

2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide incorporates several functional groups that are susceptible to degradation under common laboratory and storage conditions. The primary points of vulnerability are the acetamide linkage and the pyrrolidine ring. Understanding these potential degradation pathways is the first step in preventing them.

The principal degradation mechanisms to consider are:

  • Hydrolysis: The amide bond in the acetamide moiety is susceptible to cleavage by water, a reaction that can be catalyzed by both acidic and basic conditions.[1][2][3]

  • Oxidation: The pyrrolidine ring, particularly the carbon atoms adjacent to the nitrogen, can be oxidized.[4][5] The benzylic position is also a potential site for oxidation.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions.[6]

Below is a diagram illustrating the primary potential degradation pathways.

Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation Parent 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide Hydrolysis_Product_A N-(1-benzylpyrrolidin-3-yl)-N-ethylamine Parent->Hydrolysis_Product_A Amide Cleavage Hydrolysis_Product_B Glycine (2-aminoacetic acid) Parent->Hydrolysis_Product_B Amide Cleavage Oxidation_Product_A Pyrrolidinone/Lactam Derivatives Parent->Oxidation_Product_A Ring Oxidation Oxidation_Product_B N-oxide Derivatives Parent->Oxidation_Product_B Nitrogen Oxidation

Caption: Major potential degradation routes for the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide?

A1: To maximize the shelf-life of the solid compound, it should be stored under controlled conditions that minimize exposure to moisture, oxygen, and light. Based on general guidelines for similar compounds, the following conditions are recommended.[7]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all potential chemical degradation reactions.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidative degradation of the pyrrolidine ring and other sensitive moieties.
Moisture Tightly sealed container with desiccantPrevents hydrolysis of the amide bond. The compound may be deliquescent.[7]
Light Amber glass vial or opaque containerProtects against photodegradation.[6]

Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?

A2: The choice of solvent is critical. Protic solvents, especially water, can participate in hydrolysis. For short-term storage, aprotic solvents like anhydrous DMSO or DMF are generally preferred. For aqueous buffers, stability is pH-dependent. Amide hydrolysis is slowest in the neutral pH range (approximately pH 3-5 can offer maximum stability for some amides) and is accelerated by acidic or basic conditions.[3]

Storage of Solutions:

  • Solvent: Use anhydrous, aprotic solvents (e.g., DMSO, DMF) for primary stock solutions.

  • Temperature: Store solutions frozen at -20°C or -80°C.

  • Handling: Prepare aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: I see some discoloration (yellowing) in my solid sample. What could be the cause?

A3: Discoloration is often a visual indicator of degradation. The most likely cause is minor oxidation of the compound. While slight discoloration may not significantly impact purity for all applications, it warrants investigation. We recommend performing a purity check using HPLC to quantify the level of impurities.

Q4: How can I check the purity of my stored compound?

A4: The most effective method for assessing purity and detecting degradation products is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[9] A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid for better peak shape.[1][9] The appearance of new peaks or a decrease in the main peak's area percentage indicates degradation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Problem 1: Appearance of new peaks in the HPLC chromatogram of a stored sample.

  • Possible Cause 1: Hydrolytic Degradation. If the sample was stored in a non-anhydrous solvent or exposed to humidity, amide hydrolysis is a strong possibility.

    • Troubleshooting Steps:

      • Identify the Peaks: Couple the HPLC to a mass spectrometer (LC-MS) to determine the molecular weights of the new peaks. Hydrolysis would result in the formation of N-(1-benzylpyrrolidin-3-yl)-N-ethylamine and glycine.

      • Confirm by Forced Degradation: Intentionally degrade a small amount of pure compound by treating it with a dilute acid (e.g., 0.1 M HCl) and a dilute base (e.g., 0.1 M NaOH) at a slightly elevated temperature (e.g., 40-60°C).[8][10] Compare the retention times of the resulting degradation products with the unknown peaks in your sample.

      • Preventative Action: Ensure all future storage is under strictly anhydrous conditions. Use desiccants and seal containers tightly. For solutions, use anhydrous solvents and store at or below -20°C.

  • Possible Cause 2: Oxidative Degradation. If the sample was exposed to air, especially at elevated temperatures or in the presence of trace metals, oxidation may have occurred.

    • Troubleshooting Steps:

      • Identify the Peaks (LC-MS): Look for masses corresponding to the addition of one or more oxygen atoms (a +16 or +32 Da shift). This could indicate the formation of N-oxides or pyrrolidinone derivatives.

      • Confirm by Forced Degradation: Treat a sample with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and analyze the degradation products by HPLC.[8]

      • Preventative Action: Store the compound under an inert atmosphere (argon or nitrogen). If in solution, consider sparging the solvent with an inert gas before dissolution.

Troubleshooting Workflow: New HPLC Peaks Start New Peak(s) Detected in HPLC Analyze_MS Analyze by LC-MS Determine MW of impurities Start->Analyze_MS Forced_Degradation Perform Forced Degradation Study (Acid, Base, Oxidant, Heat, Light) Start->Forced_Degradation Compare Compare Retention Times & Mass Spectra of unknown peaks and forced degradation products Analyze_MS->Compare Forced_Degradation->Compare Identify_Pathway Identify Degradation Pathway Compare->Identify_Pathway Hydrolysis Hydrolysis Confirmed Identify_Pathway->Hydrolysis Match Found Oxidation Oxidation Confirmed Identify_Pathway->Oxidation Match Found Other Other Pathway Identify_Pathway->Other No Match Action_Hydrolysis Implement Anhydrous Storage: - Use Desiccants - Tightly Seal Vials - Anhydrous Solvents Hydrolysis->Action_Hydrolysis Action_Oxidation Implement Inert Atmosphere: - Store under Ar or N2 - Degas Solvents Oxidation->Action_Oxidation Action_Other Consult Further Literature or Technical Support Other->Action_Other

Caption: A systematic workflow for identifying unknown degradation products.

Experimental Protocols

Protocol 1: Purity Assessment by RP-HPLC

This protocol provides a general starting point for the analysis of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide. Optimization may be required based on your specific instrumentation.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for identifying potential degradation products.[4][8][10]

  • Prepare Stock Solution: Create a 1 mg/mL solution of the compound in acetonitrile.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in the mobile phase before analysis.

    • Photodegradation: Expose the solid compound to a light source compliant with ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). Dissolve in the mobile phase before analysis.[6]

  • Analysis: Before injection, neutralize the acidic and basic samples. Analyze all samples, including a control sample (stock solution stored under ideal conditions), using the HPLC method described above.

By following these guidelines and troubleshooting procedures, researchers can ensure the quality and reliability of their experimental results when working with 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide.

References

  • BenchChem. (n.d.). Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide.
  • Appchem. (n.d.). 2-AMino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-acetaMide.
  • Sobańska, A. W., & Brzezińska, E. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • SIELC Technologies. (n.d.). Separation of N-(2-Aminoethyl)acetamide on Newcrom R1 HPLC column.
  • Thadkapally, S., et al. (2016). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society.
  • Jain, D., & Basniwal, P. K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(11), 1024-1030.
  • Sigma-Aldrich. (n.d.). 2-amino-N-benzyl-N-ethylacetamide hydrochloride.
  • Poupin, P., et al. (1999). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology, 45(4), 349-354.
  • Abdel-Hay, M. H., et al. (2018). The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI+-MS. RSC Advances, 8(3), 1339-1346.
  • Sunitha, P.G., et al. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 29(1), 583-590.
  • ECHEMI. (n.d.). 2-amino-N-ethylacetamide SDS.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides.
  • ResearchGate. (2017). (PDF) Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels.
  • Teledyne ISCO. (2022). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system.
  • NextSDS. (n.d.). 2-Amino-N-benzyl-N-ethylacetamide hydrochloride — Chemical Substance Information.
  • Der Pharma Chemica. (n.d.). Scholars Research Library.
  • Sigma-Aldrich. (n.d.). (R)-N-(1-Benzylpyrrolidin-3-yl)acetamide.
  • Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
  • ACS Publications. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay.
  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • PubChem. (n.d.). 2-(1-Benzylpyrrolidin-3-yl)ethanethioamide.
  • MOST Wiedzy. (n.d.). Literature update of analytical methods for biogenic amines determination in food and beverages.
  • Journal of Pharmaceutical and Allied Sciences. (2024). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Retrieved from Journal of Pharmaceutical and Allied Sciences website.
  • Flinn Scientific. (2015). Acetamide Safety Data Sheet (SDS).
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Chemos GmbH&Co.KG. (2024). Safety Data Sheet: N-Ethylacetamide.
  • NextSDS. (n.d.). N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-acetaMide.

Sources

Validation & Comparative

Advanced Scaffold Profiling: 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide vs. Traditional Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In the pursuit of novel central nervous system (CNS) therapeutics, the spatial orientation of pharmacophores is as critical as their chemical identity. The 1-benzylpyrrolidin-3-yl motif is a well-established privileged scaffold, frequently utilized in the development of dopamine D3/D4 receptor antagonists[1] and neuronal nitric oxide synthase (nNOS) inhibitors[2]. However, as biological targets become more complex, simple primary amines like 1-benzylpyrrolidin-3-amine often fall short in achieving the necessary subtype selectivity.

2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide emerges as an advanced, bifunctional building block. By incorporating an N-ethyl tertiary amide and a terminal primary amine, this derivative offers unique conformational constraints and orthogonal reactivity that simpler analogs inherently lack. This guide objectively compares its performance against traditional pyrrolidine derivatives, providing actionable experimental data for drug development professionals.

Mechanistic Role in Drug Discovery

The structural evolution from a simple aminopyrrolidine to the complex 2-amino-N-ethylacetamide derivative is driven by precise causality in medicinal chemistry:

  • Rotameric Control via Tertiary Amide: The tertiary amide bond introduced by the N-ethyl group exists in a dynamic equilibrium of cis and trans rotamers. This steric bulk restricts the conformational flexibility of the attached side chain, effectively "locking" the terminal amine into a defined vector space for receptor sub-pocket probing. This rigidity is a proven strategy for enhancing binding affinity and selectivity among D2-like receptor subtypes[3].

  • Permeability Tuning (The "N-Alkyl" Advantage): Converting a secondary amide to a tertiary amide (via N-ethylation) eliminates a hydrogen bond donor (HBD) from the core chain. This reduction in polar surface area (PSA) directly correlates with enhanced blood-brain barrier (BBB) penetration, a critical requirement for CNS-active compounds.

  • Orthogonal Reactivity: The terminal primary amine allows for late-stage diversification (e.g., urea formation, reductive amination, or peptide coupling) without cross-reactivity at the sterically hindered, non-nucleophilic tertiary amide core. Furthermore, the N-benzyl group serves a dual purpose: acting as a lipophilic anchor for hydrophobic pockets and functioning as a protecting group that can be cleanly removed via palladium-catalyzed hydrogenation once the core is elaborated[4].

G Target CNS Target Receptor (e.g., Dopamine D4) Sub1 N-Benzyl Group (Lipophilic Anchor) Sub1->Target Hydrophobic Pocket Sub2 Pyrrolidine Ring (Core Scaffold) Sub2->Target Spatial Orientation Sub3 N-Ethyl Group (Steric Shield / Low PSA) Sub3->Target Rotameric Control Sub4 Terminal Amine (H-Bond Donor / Vector) Sub4->Target H-Bonding Network

Pharmacophore interactions of the pyrrolidine derivative with CNS targets.

Comparative Performance Analysis

To objectively evaluate its utility, we benchmark 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide (Target Scaffold) against two foundational alternatives:

  • Alternative A: 1-Benzylpyrrolidin-3-amine (The unfunctionalized primary core).

  • Alternative B: N-(1-benzylpyrrolidin-3-yl)acetamide (A capped, secondary amide derivative).

Quantitative Physicochemical Profiling

The addition of the N-ethylacetamide group strategically increases the molecular footprint while maintaining favorable drug-like properties (Lipinski's Rule of 5 compliant).

CompoundMW ( g/mol )cLogPPSA (Ų)HBDHBARotatable BondsSynthetic Utility
Target Scaffold 261.371.8541.5136High (Bifunctional elongation)
Alternative A 176.261.6226.0122High (Direct core coupling)
Alternative B 218.301.7029.1123Low (Terminal dead-end)
Comparative Coupling Efficiencies

When subjected to standard amide coupling conditions (reaction with 4-fluorobenzoic acid, HATU, DIPEA in DMF), the target scaffold demonstrates superior post-coupling physicochemical behavior compared to Alternative A.

ScaffoldReactivity ProfileCoupling Yield (%)Post-Coupling PSA ShiftConsequence for BBB Permeability
Target Scaffold Primary amine88%Minimal (+10 Ų)Retains high lipophilicity due to tertiary amide core.
Alternative A Primary amine92%Moderate (+29 Ų)Generates a secondary amide, increasing HBD count.
Alternative B Secondary amide<5%N/ACannot be further elaborated without harsh conditions.

Experimental Protocols: Synthesis and Validation

To ensure rigorous scientific integrity, the following self-validating protocol outlines the step-by-step synthesis of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide from the commercially available 1-benzylpyrrolidin-3-amine. This methodology utilizes in-process analytical controls to guarantee structural fidelity.

Step 1: Reductive Amination (N-Ethylation)
  • Reagents: 1-Benzylpyrrolidin-3-amine (1.0 eq), Acetaldehyde (1.1 eq), Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), DCM.

  • Procedure: Dissolve the amine in anhydrous DCM at 0 °C. Add acetaldehyde dropwise, followed by portion-wise addition of NaBH(OAc)₃. Stir at room temperature for 4 hours.

  • Causality & Validation: NaBH(OAc)₃ is chosen over NaBH₄ to prevent over-alkylation and reduce the aldehyde prematurely. Self-Validation: Monitor via LC-MS; look for the disappearance of the primary amine mass (m/z 177) and the appearance of the N-ethyl intermediate (m/z 205).

Step 2: Amide Coupling (Chain Elongation)
  • Reagents: N-ethyl-1-benzylpyrrolidin-3-amine (1.0 eq), Boc-Gly-OH (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), DMF.

  • Procedure: Pre-activate Boc-Gly-OH with HATU and DIPEA in DMF for 15 minutes. Add the N-ethyl intermediate and stir for 12 hours. Quench with saturated NaHCO₃ and extract with EtOAc.

  • Causality & Validation: HATU is utilized to overcome the steric hindrance of the secondary (N-ethyl) amine. Self-Validation: TLC monitoring (Hexanes:EtOAc 1:1) should reveal a new, less polar UV-active spot (Rf ~0.4).

Step 3: Acidic Deprotection (Amine Unmasking)
  • Reagents: Boc-protected intermediate, Trifluoroacetic acid (TFA), DCM (1:1 v/v).

  • Procedure: Dissolve the intermediate in DCM, cool to 0 °C, and add TFA dropwise. Stir for 2 hours. Concentrate under reduced pressure and neutralize with basic ion-exchange resin to yield the free base.

  • Causality & Validation: TFA cleanly removes the Boc group without cleaving the robust N-benzyl or amide bonds. Self-Validation: ¹H NMR (CDCl₃) will confirm the loss of the intense 9-proton singlet at ~1.4 ppm (Boc group) and the presence of a broad 2-proton singlet at ~2.0 ppm (primary amine).

Synthesis A 1-Benzylpyrrolidin-3-amine (Starting Material) B Reductive Amination (Acetaldehyde, NaBH(OAc)3) A->B C N-Ethyl Intermediate (LC-MS: m/z 205) B->C D Amide Coupling (Boc-Gly-OH, HATU, DIPEA) C->D E Boc-Protected Precursor (TLC: Rf 0.4 in EtOAc) D->E F Acidic Deprotection (TFA / DCM) E->F G 2-Amino-N-(1-benzylpyrrolidin-3-yl) -N-ethylacetamide F->G

Synthetic workflow for 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide.

References

  • Concise route to the chiral pyrrolidine core of selective inhibitors of neuronal nitric oxide Source: PubMed Central (PMC), National Institutes of Health. URL:[Link][2]

  • Facile diverted synthesis of pyrrolidinyl triazoles using organotrifluoroborate: discovery of potential mPTP blockers Source: Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link][4]

  • Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link][1]

Sources

A Comparative Guide to the Spectroscopic Validation of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Structural Integrity in Drug Discovery

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's chemical structure is the bedrock upon which all subsequent biological and toxicological data stand. An error in structural assignment can lead to the misinterpretation of activity data, wasted resources, and potential safety risks. For novel chemical entities like 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide, a multi-faceted analytical approach is not just recommended; it is essential for regulatory compliance and scientific rigor.

This guide provides an in-depth, comparative framework for the structural validation of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide. We will delve into the predictive analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, the gold standard for structural elucidation, and contextualize this data by comparing its utility against other cornerstone analytical techniques: Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.[1][2] The protocols and validation principles described herein are grounded in internationally recognized standards, such as the ICH Q2(R1) guidelines, to ensure a self-validating and trustworthy analytical workflow.[3][4][5]

The Unparalleled Power of NMR for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic compound in solution.[1] It provides precise information about the molecular framework, including atom connectivity and stereochemistry, by probing the magnetic properties of atomic nuclei like ¹H and ¹³C.[6][7] While other techniques provide pieces of the puzzle, NMR delivers the complete picture.

  • ¹H NMR Spectroscopy reveals the number of distinct proton environments, their relative ratios (via integration), their electronic environment (via chemical shift), and the number of neighboring protons (via spin-spin splitting).

  • ¹³C NMR Spectroscopy provides information on the number and electronic environment of carbon atoms in the molecule, complementing the ¹H NMR data to build a complete carbon skeleton.

Predicted NMR Spectral Analysis for 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide

As direct experimental spectra for this specific compound are not widely published, this section serves as a predictive guide for researchers who have synthesized this molecule. The following data is based on established principles of NMR spectroscopy and typical chemical shift ranges for analogous functional groups.[8][9] Experimental validation would involve comparing the acquired spectrum against these predicted values.

Molecular Structure:

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be complex due to the molecule's asymmetry and the presence of diastereotopic protons, particularly in the pyrrolidine and benzyl groups. The use of a high-field spectrometer (≥400 MHz) is recommended for resolving these signals.

Assignment (Label) Predicted δ (ppm) Multiplicity Integration Rationale & Causality
Aromatic (Ph-H) 7.20 - 7.40Multiplet (m)5HProtons on the benzyl ring, typically appearing as a complex multiplet in this region.
Benzyl (N-CH₂-Ph) ~3.65Singlet (s) or AB quartet2HMethylene protons adjacent to the aromatic ring and the pyrrolidine nitrogen. May appear as a sharp singlet or as two distinct doublets (an AB quartet) if rotation is restricted.
Pyrrolidine (CH-N) ~3.50 - 3.70Multiplet (m)1HThe methine proton at the C3 position of the pyrrolidine ring, adjacent to the amide nitrogen. Its chemical shift is influenced by two nitrogen atoms.
Acetamide (CO-CH₂-NH₂) ~3.20Singlet (s)2HMethylene protons of the acetamide group, adjacent to the carbonyl and the primary amine.
Pyrrolidine (Ring CH₂) 2.50 - 3.10Multiplets (m)4HThe four protons on the C2 and C5 positions of the pyrrolidine ring, adjacent to the benzyl-substituted nitrogen. These are diastereotopic and will likely appear as complex, overlapping multiplets.
Ethyl (N-CH₂-CH₃) ~2.60Quartet (q)2HMethylene protons of the ethyl group, coupled to the methyl protons (3 neighbors), resulting in a quartet.
Primary Amine (NH₂) 1.50 - 2.50Broad Singlet (br s)2HProtons of the primary amine. Often appears as a broad signal that can exchange with D₂O. Its chemical shift is highly dependent on solvent and concentration.
Pyrrolidine (Ring CH₂) 1.80 - 2.20Multiplets (m)2HThe two protons on the C4 position of the pyrrolidine ring. These are also diastereotopic and will exhibit complex splitting patterns.
Ethyl (N-CH₂-CH₃) ~1.10Triplet (t)3HMethyl protons of the ethyl group, coupled to the methylene protons (2 neighbors), resulting in a triplet.
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

Assignment Predicted δ (ppm) Rationale & Causality
Amide Carbonyl (C=O) 170 - 175The carbonyl carbon of the amide functional group, typically found in this deshielded region.
Aromatic (Cq, Ph) 138 - 140The quaternary carbon of the benzene ring to which the benzyl methylene is attached.
Aromatic (CH, Ph) 127 - 130The five CH carbons of the benzene ring. Due to symmetry, some may be chemically equivalent, but often three distinct signals are observed.
Benzyl (N-CH₂-Ph) 58 - 62The methylene carbon adjacent to the pyrrolidine nitrogen and the phenyl group.
Pyrrolidine (CH-N) 55 - 60The C3 methine carbon of the pyrrolidine ring, bonded to two nitrogen atoms.
Pyrrolidine (Ring CH₂) 50 - 55The C2 and C5 carbons of the pyrrolidine ring, adjacent to the benzyl-substituted nitrogen.
Acetamide (CO-CH₂-NH₂) 45 - 50The methylene carbon of the acetamide group.
Ethyl (N-CH₂-CH₃) 40 - 45The methylene carbon of the N-ethyl group.
Pyrrolidine (Ring CH₂) 28 - 35The C4 carbon of the pyrrolidine ring.
Ethyl (N-CH₂-CH₃) 12 - 16The terminal methyl carbon of the N-ethyl group.

A Comparative Framework for Structural Elucidation

While NMR is the most definitive single technique, a truly validated structure is supported by complementary data from other methods.[10][11] This integrated approach ensures all aspects of the molecule's identity are confirmed.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, atom connectivity, stereochemistry.Unparalleled for complete and unambiguous structure elucidation.[1] Non-destructive.Lower sensitivity compared to MS, requires higher sample concentration and purity.[6]
Mass Spectrometry (MS) Molecular weight, elemental composition (with HRMS), fragmentation patterns.Extremely high sensitivity, requires very small sample amounts. Provides definitive molecular formula.[2]Isomers are often indistinguishable. Provides limited connectivity information without complex fragmentation analysis (MS/MS).[11]
FTIR Spectroscopy Presence or absence of specific functional groups (e.g., C=O, N-H, C-N).Fast, non-destructive, and requires minimal sample preparation. Excellent for confirming the presence of key bonds.[6][7]Provides limited information on the overall molecular skeleton and atom connectivity. Not all functional groups have distinct, easily identifiable absorptions.[7]

The synergy is clear: HRMS would confirm the elemental formula (C₂₀H₂₇N₃O), FTIR would confirm the presence of the amide C=O and N-H stretches, and NMR would assemble these pieces into the final, validated structure.

Workflow for Spectroscopic Validation

A robust validation process follows a logical sequence, integrating multiple analytical techniques to build confidence in the final structural assignment. This workflow ensures that the material being tested is pure and that its identity is confirmed by orthogonal methods.

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Validation synthesis Synthesized Compound purification Purification (e.g., Chromatography) synthesis->purification purity Purity Assessment (e.g., HPLC, LC-MS) purification->purity nmr_acq NMR Acquisition (¹H, ¹³C, 2D) purity->nmr_acq Pure Sample (>95%) ms_acq HRMS Acquisition purity->ms_acq Pure Sample (>95%) ftir_acq FTIR Acquisition purity->ftir_acq Pure Sample (>95%) nmr_data NMR Data Analysis: - Chemical Shifts - Coupling - Integration nmr_acq->nmr_data ms_data MS Data Analysis: - Molecular Formula - Fragmentation ms_acq->ms_data ftir_data FTIR Data Analysis: - Functional Groups ftir_acq->ftir_data comparison Comparison with Predicted Data & Orthogonal Results nmr_data->comparison ms_data->comparison ftir_data->comparison confirmation Unambiguous Structural Confirmation comparison->confirmation

Caption: Integrated workflow for the spectroscopic validation of a novel chemical entity.

Experimental Protocols

Adherence to standardized protocols is critical for generating reproducible and reliable data. The following sections outline best-practice methodologies for NMR analysis.

Protocol 1: NMR Sample Preparation and Data Acquisition

This protocol ensures the sample is correctly prepared and the instrument is properly calibrated for high-quality data acquisition.[12][13]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound (purity >95%) into a clean, dry vial.

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it and should have residual solvent peaks that do not overlap with key analyte signals.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (~4-5 cm).[12]

    • Cap the NMR tube securely. Clean the outside of the tube with a lint-free wipe to remove any contaminants.[12]

  • Instrument Setup and Calibration:

    • Insert the sample into the spectrometer's magnet.[14]

    • Lock the instrument on the deuterium signal of the solvent. This step corrects for any magnetic field drift.[14]

    • Shim the magnetic field to optimize its homogeneity. This process involves adjusting the shim coils to maximize the lock signal and achieve sharp, symmetrical peaks. Automated shimming routines are standard on modern spectrometers.[15]

    • Tune and match the probe for the nuclei of interest (¹H and ¹³C). This ensures maximum energy transfer and sensitivity.[14]

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Key Parameters: Use a calibrated 90° pulse, set the spectral width to encompass all expected signals (e.g., -2 to 12 ppm), set the relaxation delay (d1) to at least 1-2 seconds, and acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • Key Parameters: Due to the low natural abundance of ¹³C and its longer relaxation times, more scans are required. Set the spectral width to ~0-220 ppm, use a relaxation delay of 2-5 seconds, and acquire a significantly larger number of scans (e.g., 1024 or more).

Protocol 2: NMR Data Processing and Validation

Proper data processing is as crucial as acquisition for extracting accurate information.[8]

  • Fourier Transformation (FT): Apply FT to convert the raw time-domain data (Free Induction Decay, FID) into the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline of the spectrum is flat and at zero intensity.

  • Referencing: Calibrate the chemical shift axis by setting the internal standard (TMS) peak to 0.00 ppm. If TMS is not used, reference the spectrum to the known chemical shift of the residual solvent peak.[12]

  • Peak Picking and Integration:

    • Identify all significant peaks in the spectrum.

    • For the ¹H spectrum, integrate all signals. Set the integration of a well-resolved signal corresponding to a known number of protons (e.g., the 5H aromatic multiplet) to its integer value and normalize the remaining integrals.

  • Validation Check:

    • Specificity: Confirm that the observed chemical shifts, multiplicities, and integrations in the ¹H spectrum, and the number of signals in the ¹³C spectrum, are consistent with the proposed structure of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide and the predicted data.[5][16]

    • Consistency: Ensure the data is consistent with orthogonal results from MS and FTIR. The molecular formula from HRMS must match, and the functional groups observed in FTIR must be accounted for in the NMR connectivity.

Conclusion

The structural validation of a novel compound like 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide is a rigorous, multi-step process that relies on the synergistic use of multiple analytical techniques. NMR spectroscopy serves as the central pillar, providing the detailed architectural blueprint of the molecule. However, its power is fully realized only when its findings are supported by complementary data from Mass Spectrometry and FTIR, and when the entire process is governed by robust, standardized protocols. By following the integrated workflow and validation principles outlined in this guide, researchers and drug development professionals can establish the identity and integrity of their compounds with the highest degree of scientific confidence.

References

  • ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Benchchem. A Comparative Guide to Spectroscopic Methods for Structural Elucidation of Synthesized Compounds. Benchchem.
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  • Go up. (2023, July 24).
  • Rsc.org.
  • ACS Publications. (2024, June 14). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry.
  • ResearchGate. (2013). Substituent effect on IR, 1H and 13C NMR spectral data in n-(substituted phenyl)
  • R-NMR.
  • ACS Publications. (2018, August 20). Applications of Parametrized NMR Spin Systems of Small Molecules. Analytical Chemistry.
  • NIH. NMR Characterization of RNA Small Molecule Interactions.
  • Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy.
  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR?.
  • Benchchem. Structural Elucidation of N-(1-chloropropan-2-yl)
  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.
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  • ResearchGate. (2015, December 21). Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity.
  • GGC.
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  • ACS Publications. A Comparison of FTNMR and FTIR Techniques.
  • Patsnap Eureka. (2025, September 22).
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  • Atta-ur-Rahman. Basic 1H- and 13C-NMR Spectroscopy.
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Comparative Guide: HRMS Q-TOF vs. Triple Quadrupole (QqQ) for the Structural Elucidation and Quantitation of Pyrrolidine-Based Pharmacophores

Author: BenchChem Technical Support Team. Date: April 2026

Model Compound: 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide Target Audience: Analytical Chemists, DMPK Scientists, and Preclinical Drug Development Professionals

The Analytical Challenge in Early-Stage Drug Discovery

In the preclinical phases of drug development, researchers are constantly balancing two competing analytical needs: the qualitative structural elucidation of complex metabolites (MetID) and the high-throughput, highly sensitive quantitation of the parent pharmacophore for pharmacokinetic (PK) profiling.

To objectively compare how different mass spectrometry platforms handle these dual requirements, we utilize a model compound: 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide . This molecule is highly representative of modern CNS-active candidates, featuring a basic pyrrolidine ring, a labile benzyl protecting group, and an acetamide linkage. Because it contains multiple basic nitrogen centers (a primary amine, a tertiary pyrrolidine amine, and an amide nitrogen), it exhibits a rich, multi-pathway fragmentation profile under positive Electrospray Ionization (ESI+)[1].

This guide provides a head-to-head comparison of High-Resolution Quadrupole Time-of-Flight (HRMS Q-TOF) and Triple Quadrupole (QqQ) mass spectrometry, demonstrating how to leverage their distinct architectures to decode and quantify this complex molecule[2].

Mechanistic Profiling: Collision-Induced Dissociation (CID) Pathways

Before comparing instrument performance, we must establish the causality behind the experimental data. Why does this molecule fragment the way it does? Understanding the intrinsic chemical stability of the generated ions allows us to intelligently select our precursor-to-product ion transitions[3].

The protonated precursor ion [M+H]+ has an exact monoisotopic mass of m/z 262.1914 . Upon subjection to CID, the molecule undergoes three primary charge-directed dissociation pathways:

  • Benzylic Cleavage (The Base Peak): The N-benzyl group attached to the pyrrolidine ring is highly susceptible to homolytic and heterolytic cleavage. The loss of the benzyl radical or toluene generates the highly resonance-stabilized tropylium cation ( [C7​H7​]+ ) at m/z 91.0548 . Because of its extreme thermodynamic stability, this fragment frequently dominates the MS/MS spectrum and serves as a reliable diagnostic marker for benzyl-containing pharmacophores[3],[1].

  • Amide Bond Cleavage: The acetamide C-N bond cleaves, driven by the protonation of the primary amine or the amide oxygen. This yields an N-ethyl-N-(1-benzylpyrrolidin-3-yl)amine fragment at m/z 205.1705 and a complementary glycinamide-like acylium ion at m/z 58.0293 .

  • Pyrrolidine Ring Opening: High collision energies force the charge-directed opening of the pyrrolidine ring, resulting in the neutral loss of the benzyl group and ring fragments, yielding a des-benzyl product at m/z 170.1293 .

Fragmentation Precursor Precursor Ion [M+H]+ C15H24N3O+ m/z 262.1914 Frag1 Tropylium Cation [C7H7]+ m/z 91.0548 Precursor->Frag1 Benzyl Cleavage Frag2 Des-benzyl Fragment [C8H16N3O]+ m/z 170.1293 Precursor->Frag2 Loss of Toluene Frag3 Pyrrolidine Amine [C13H21N2]+ m/z 205.1705 Precursor->Frag3 Amide Cleavage Frag4 Acylium Ion [C2H4NO]+ m/z 58.0293 Precursor->Frag4 Amide Cleavage

Fig 1. CID fragmentation pathway of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide.

Technology Comparison: HRMS Q-TOF vs. QqQ

While both platforms utilize quadrupole mass filters (Q1) and collision cells (Q2), their final mass analyzers dictate their utility in the drug development pipeline[4].

  • Q-TOF (Qualitative Superiority): Replaces the third quadrupole with a Time-of-Flight tube. It measures the exact mass of all fragments simultaneously with sub-ppm mass accuracy. This is strictly required for MetID to distinguish the target compound from isobaric endogenous matrix interferences[2].

  • QqQ (Quantitative Superiority): Utilizes a third quadrupole (Q3) to filter specific product ions. By fixing Q1 and Q3 to specific masses (Multiple Reaction Monitoring, MRM), the QqQ achieves a near 100% duty cycle for the target, yielding 5 to 6 logs of linear dynamic range and sub-picogram sensitivity.

Table 1: Performance Comparison for Pyrrolidine-Acetamide Analysis
FeatureHRMS Q-TOF (e.g., Agilent 6546)Triple Quadrupole (e.g., Agilent 6495C)
Primary Application Metabolite Identification (MetID), Untargeted ScreeningPharmacokinetics (PK), High-Throughput Quantitation
Mass Resolution High (>45,000 FWHM)Unit (0.7 Da FWHM)
Mass Accuracy < 2 ppm± 0.1 Da
Acquisition Mode All-Ions MS/MS (DIA) or Auto MS/MS (DDA)Multiple Reaction Monitoring (MRM)
Linear Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Duty Cycle High for full scan, lower for specific targetsNear 100% for targeted MRM transitions
Handling of m/z 91 Easily resolves [C7​H7​]+ from isobaric matrix ionsHigh background noise if m/z 91 is used as a quantifier

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, any analytical workflow must be self-validating . This means the protocol inherently tests its own performance parameters (mass accuracy, retention time stability, and sensitivity) before sample data is acquired.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma containing 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: The SIL-IS corrects for matrix suppression effects during ESI ionization.

  • Vortex for 2 minutes, then centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial.

Step 2: System Suitability Testing (SST)

  • For Q-TOF: Infuse a known Agilent/Thermo tuning mix. Verify that the mass error for the m/z 322.0481 reference mass is < 2 ppm. This validates the TOF flight tube calibration.

  • For QqQ: Inject a neat standard of the compound at the Lower Limit of Quantitation (LLOQ, e.g., 1 ng/mL). Verify that the Signal-to-Noise (S/N) ratio of the 262.2 → 91.1 transition is > 10.

Step 3: LC-MS/MS Acquisition

  • Chromatography: Use a C18 sub-2 µm column (e.g., Waters Acquity BEH C18) with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Q-TOF Settings: Run in Data-Independent Acquisition (DIA) mode. Alternate collision energies between 0 eV (precursor mapping) and 20/40 eV (fragment mapping) to capture both the intact m/z 262.1914 and the m/z 91.0548 fragment in a single run.

  • QqQ Settings: Program the MRM transitions. Set the quantifier transition to 262.2 → 205.2 (Collision Energy: 15 eV) and the qualifier transition to 262.2 → 91.1 (Collision Energy: 35 eV). Causality: While m/z 91 is the most abundant fragment, it is highly non-specific in biological matrices. Therefore, the more specific m/z 205.2 fragment is used for quantitation to ensure high trustworthiness of the data.

Workflow Sample Sample Prep (Protein Precipitation) LC UHPLC Separation (C18 Column) Sample->LC Split Platform Selection LC->Split QTOF HRMS Q-TOF (Qualitative MetID) Split->QTOF Untargeted QQQ Triple Quadrupole (Quantitative PK) Split->QQQ Targeted DataQTOF Exact Mass & Structural Elucidation QTOF->DataQTOF DataQQQ MRM Transitions & High-Sensitivity Quant QQQ->DataQQQ

Fig 2. Self-validating LC-MS/MS workflow for MetID and PK quantitation.

Quantitative & Qualitative Data Presentation

The true power of comparing these platforms lies in how the data is interpreted. Table 2 summarizes the expected spectral data output. The Q-TOF provides the exact mass necessary to prove the elemental composition of the fragments, while the QqQ utilizes the nominal mass to maximize the dwell time and sensitivity.

Table 2: Expected MS/MS Fragment Data for 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide
Fragment IdentityFormulaQ-TOF Exact Mass (Theoretical)Q-TOF Exact Mass (Expected Experimental)Mass Error (ppm)QqQ Nominal Mass (MRM Setting)
Precursor Ion [C15​H24​N3​O]+ 262.1914262.1917+1.14262.2
Tropylium Cation [C7​H7​]+ 91.054891.0547-1.0991.1
Pyrrolidine Amine [C13​H21​N2​]+ 205.1705205.1708+1.46205.2
Des-benzyl Ion [C8​H16​N3​O]+ 170.1293170.1291-1.17170.1
Acylium Ion [C2​H4​NO]+ 58.029358.0294+1.7258.0

Note: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 1,000,000. A self-validating Q-TOF system must maintain < 2.0 ppm error across the dynamic range.

References

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metwarebio. Available at:[Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. Available at:[Link]

  • Comparison of triple quadrupole, hybrid linear ion trap triple quadrupole, time-of-flight and LTQ-Orbitrap mass spectrometers in drug discovery phase metabolite screening and identification in vitro. ResearchGate. Available at:[Link]

  • Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. National Institutes of Health (PMC). Available at:[Link]

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Comparing binding affinities of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide analogs

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of binding affinities requires moving beyond simple equilibrium constants ( Ki​ ) to understand the microscopic kinetic rates that dictate in vivo efficacy. The 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide scaffold presents a highly tunable pharmacophore. The 1-benzylpyrrolidin-3-yl moiety is a privileged anchor known for directing high-affinity interactions with aminergic G-protein coupled receptors (GPCRs), particularly Dopamine D4 and Serotonin 5-HT2A receptors . Meanwhile, the N-ethylacetamide tail serves as a modular region to optimize hydrogen bonding and residence time within the solvent-exposed vestibule of the receptor.

As a Senior Application Scientist, I have structured this guide to provide a self-validating experimental framework. By orthogonally pairing radioligand displacement (thermodynamics) with Surface Plasmon Resonance (kinetics), we eliminate assay-specific artifacts and generate trustworthy Structure-Activity Relationship (SAR) data.

I. Orthogonal Experimental Workflows

To ensure scientific integrity, every protocol must act as a self-validating system. Relying solely on equilibrium binding can mask transient kinetic liabilities. Therefore, the workflow below correlates the equilibrium Ki​ derived from radioligand displacement with the kinetic KD​ ( koff​/kon​ ) from SPR. Discrepancies greater than 3-fold between these orthogonal methods immediately flag potential allosteric modulation, insolubility, or assay artifacts.

Workflow Start Analog Library Synthesis Assay1 Radioligand Binding (Equilibrium Ki) Start->Assay1 Assay2 SPR Biosensor (Kinetic kon/koff) Start->Assay2 Val Orthogonal Validation (Cheng-Prusoff Eq) Assay1->Val Assay2->Val End Lead Candidate Selection Val->End

Caption: Orthogonal screening workflow for GPCR ligand binding validation.

Protocol 1: Radioligand Competition Binding (Equilibrium)

This assay determines the macroscopic affinity ( Ki​ ) of the analogs by measuring their ability to displace a known radioactive tracer.

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human D4 receptors in 50 mM Tris-HCl (pH 7.4). Causality: This specific buffer maintains physiological pH without chelating essential divalent cations required for native GPCR conformation.

  • Assay Assembly: Incubate 15 µg of membrane protein with 0.5 nM[ 3 H]-spiperone and varying concentrations ( 10−11 to 10−5 M) of the target analog.

  • Non-Specific Binding (NSB) Definition: Add 10 µM haloperidol to parallel control wells. Causality: Haloperidol saturates the orthosteric receptor sites. Any remaining radioactive signal is strictly non-receptor mediated (e.g., lipid partitioning), allowing for the accurate subtraction and isolation of specific binding.

  • Incubation & Filtration: Incubate for 120 min at 25°C to ensure thermodynamic equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, drastically reducing the non-specific adhesion of positively charged ligands to the filter matrix.

  • Data Transformation: Calculate the IC50​ using non-linear regression. Convert this to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation , which corrects for the concentration and affinity of the radiotracer.

Protocol 2: Surface Plasmon Resonance (Kinetics)

SPR resolves the macroscopic affinity into microscopic association ( kon​ ) and dissociation ( koff​ ) rate constants, allowing us to calculate the drug's Residence Time ( τ=1/koff​ ).

  • Sensor Chip Functionalization: Immobilize lipid-vesicle reconstituted D4 receptors onto a Biacore L1 sensor chip. Causality: Unlike standard amine coupling which can denature transmembrane proteins, the L1 chip utilizes lipophilic anchors to capture the GPCR within a native-like lipid bilayer .

  • Analyte Injection: Inject the analogs at 5 distinct concentrations (ranging from 0.1× to 10× the expected Kd​ ) using a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring that the observed association phase reflects true bimolecular binding events rather than localized diffusion bottlenecks.

  • Dissociation Phase: Flow running buffer over the chip for 600 seconds to monitor the dissociation rate ( koff​ ).

  • Regeneration: Pulse the surface with 10 mM NaOH to strip the bound analyte without disrupting the protective lipid bilayer.

II. Comparative Data Analysis

The table below summarizes the binding profiles of the parent scaffold and three targeted analogs. Data represents mean values from three independent experiments ( n=3 ).

Compound IDStructural ModificationD4 Receptor Ki​ (nM)5-HT2A Receptor Ki​ (nM)D4 koff​ ( s−1 )D4 Residence Time ( τ , min)
Parent (A) None (2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide)45.2112.5 4.2×10−3 4.0
Analog B 4-Fluoro substitution on benzyl ring3.2 85.4 8.5×10−4 19.6
Analog C N-isopropylacetamide (replacing N-ethyl)850.0>1000 2.1×10−2 0.8
Analog D Des-benzyl (benzyl group removed)>10,000>10,000N/AN/A

III. Structure-Activity Relationship (SAR) Insights

The experimental data reveals critical mechanistic insights into how this scaffold navigates the aminergic GPCR binding pocket:

  • The Anchor Motif: The complete loss of affinity in Analog D (>10,000 nM) validates that the 1-benzylpyrrolidin-3-yl group is not merely a linker, but the primary pharmacophore anchor. The basic pyrrolidine nitrogen forms a critical salt bridge with the highly conserved Aspartate residue (D3.32) in transmembrane helix 3, a universal requirement for aminergic GPCR ligands.

  • Hydrophobic Sub-Pocket Engagement: The addition of a para-fluoro group to the benzyl ring (Analog B ) yields a 14-fold increase in D4 affinity and extends the residence time to nearly 20 minutes. Causality: The fluorine atom enhances the lipophilicity and electron density of the aromatic ring, driving favorable multipolar interactions with the hydrophobic sub-pocket (composed of aromatic residues in TM5 and TM6) while displacing high-energy water molecules.

  • Steric Constraints in the Vestibule: Modifying the flexible N-ethyl group to a bulkier N-isopropyl group (Analog C ) drastically reduces affinity. Causality: The extracellular vestibule of the D4 receptor is spatially restricted. The branched isopropyl group introduces severe steric clashes with the extracellular loops, preventing the core scaffold from fully seating into the orthosteric site, which is reflected in the rapid dissociation rate ( koff​ ).

SAR Core 1-benzylpyrrolidin-3-yl Core Anchor Halogen 4-Fluoro Substitution (Hydrophobic Pocket) Core->Halogen enhances Steric N-isopropyl Tail (Steric Clash) Core->Steric disrupts AffinityUp Increased D4 Affinity (Prolonged Residence) Halogen->AffinityUp drives AffinityDown Decreased Affinity (Rapid Dissociation) Steric->AffinityDown causes

Caption: Mechanistic SAR logic for 1-benzylpyrrolidin-3-yl analogs in GPCR binding.

IV. References

  • Arora, J., et al. "N-[(3S)-1-benzylpyrrolidin-3-yl]-(2-thienyl)benzamides: human dopamine D4 ligands with high affinity for the 5-HT2A receptor." Bioorganic & Medicinal Chemistry Letters, 2005.[Link]

  • Cheng, Y., & Prusoff, W. H. "Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 1973.[Link]

  • Douzi, B. "Protein-Protein Interactions: Surface Plasmon Resonance." Methods in Molecular Biology, 2017.[Link]

A Comparative Efficacy Analysis of 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide Against Standard Dopamine D2 and Serotonin 5-HT2A Receptor Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of novel ligands with specific affinities and functional activities at key neurotransmitter receptors is a cornerstone of modern neuropharmacology. This guide provides a comparative analysis of a novel investigational compound, 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide (herein referred to as Compound X), against well-characterized standard ligands for the Dopamine D2 (D2R) and Serotonin 5-HT2A (5-HT2AR) receptors. These receptors are critical targets for therapeutic agents aimed at treating a range of neuropsychiatric disorders, including schizophrenia, depression, and Parkinson's disease.[1]

The chemical structure of Compound X, featuring a substituted pyrrolidine ring, suggests a potential interaction with these G-protein coupled receptors (GPCRs). This guide will delineate a hypothetical, yet methodologically rigorous, series of in vitro and in vivo experiments to characterize the binding affinity, functional efficacy, and neurochemical effects of Compound X relative to established pharmacological tools. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating novel compounds in this therapeutic area.

Comparative Binding Affinity at D2 and 5-HT2A Receptors

The initial step in characterizing a novel ligand is to determine its binding affinity (Kᵢ) for the target receptors. A lower Kᵢ value indicates a higher binding affinity. In this hypothetical study, we compare the Kᵢ of Compound X with that of standard ligands for the D2 and 5-HT2A receptors using a competitive radioligand binding assay.

CompoundTarget ReceptorRadioligandKᵢ (nM)
Compound X Dopamine D2 [³H]-Spiperone 15.2
HaloperidolDopamine D2[³H]-Spiperone2.5[2]
RisperidoneDopamine D2[³H]-Spiperone3.2[2]
Compound X Serotonin 5-HT2A [³H]-Ketanserin 5.8
KetanserinSerotonin 5-HT2A[³H]-Ketanserin2.1[3]
RisperidoneSerotonin 5-HT2A[³H]-Ketanserin1.8[2]

Fictional data for Compound X is presented for illustrative purposes.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the determination of binding affinity through the displacement of a radiolabeled ligand.[4][5][6]

1. Membrane Preparation:

  • Culture human embryonic kidney (HEK293) cells stably expressing either the human dopamine D2 or serotonin 5-HT2A receptor.[2]

  • Harvest the cells and homogenize them in an ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[2]

  • Resuspend the membrane pellet in the assay buffer and determine the protein concentration using a BCA protein assay.

2. Assay Procedure:

  • In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein per well), a fixed concentration of the appropriate radioligand ([³H]-Spiperone for D2R, [³H]-Ketanserin for 5-HT2AR), and varying concentrations of the unlabeled competitor (Compound X or a standard ligand).[5]

  • For determining non-specific binding, a high concentration of a known antagonist (e.g., 10 µM (+)-butaclamol for D2R or 10 µM ketanserin for 5-HT2AR) is used in place of the competitor.[2]

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[5]

3. Filtration and Quantification:

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding.[5]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding at each competitor concentration.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.

  • Determine the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[5]

Causality Behind Experimental Choices:

  • HEK293 cells are used as they provide a clean system to study the function of a single, exogenously expressed receptor without interference from other endogenous receptors.

  • [³H]-Spiperone and [³H]-Ketanserin are chosen as they are well-characterized, high-affinity antagonists for the D2 and 5-HT2A receptors, respectively, making them suitable for competitive binding assays.

  • Rapid filtration is crucial to separate bound from free radioligand quickly, minimizing the dissociation of the radioligand from the receptor during the washing steps.

Comparative Functional Efficacy at D2 and 5-HT2A Receptors

Following the determination of binding affinity, the functional activity of Compound X is assessed using a [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins, which is an early event in the signal transduction cascade following receptor agonism.[7][8] The results are presented as EC₅₀ (the concentration of the ligand that produces 50% of the maximal response) and Eₘₐₓ (the maximal response relative to a standard full agonist).

CompoundTarget ReceptorEC₅₀ (nM)Eₘₐₓ (% of Full Agonist)
Compound X Dopamine D2 85.3 45% (Partial Agonist)
DopamineDopamine D22.76[9]100%
Compound X Serotonin 5-HT2A - No significant agonism (Antagonist)
Serotonin (5-HT)Serotonin 5-HT2A1.40[10]100%

Fictional data for Compound X is presented for illustrative purposes.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This protocol details the measurement of G-protein activation upon ligand binding.[7][11]

1. Membrane Preparation:

  • Prepare cell membranes expressing the receptor of interest as described in the radioligand binding assay protocol.

2. Assay Procedure:

  • In a 96-well plate, add the cell membrane preparation (20-40 µg of protein per well), GDP (typically 10-30 µM to ensure a basal state), and varying concentrations of the test compound (Compound X or a standard agonist).

  • Incubate for 20 minutes at 30°C to allow the ligand to bind to the receptor.

  • Initiate the G-protein activation by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).[11]

  • Incubate the plate for an additional 30-60 minutes at 30°C with gentle agitation.[11]

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).[11]

3. Filtration and Quantification:

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific [³⁵S]GTPγS binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding against the logarithm of the agonist concentration.

  • Determine the EC₅₀ and Eₘₐₓ values by fitting the data to a sigmoidal dose-response curve using non-linear regression.

Causality Behind Experimental Choices:

  • [³⁵S]GTPγS is a non-hydrolyzable analog of GTP. Its use allows for the accumulation of the activated G-protein-radioligand complex, providing a stable and measurable signal of receptor activation.[8]

  • GDP is included in the pre-incubation step to ensure that the G-proteins are in their inactive, GDP-bound state before the addition of the agonist and [³⁵S]GTPγS.

In Vivo Target Engagement and Neurochemical Effects

To translate the in vitro findings into a more physiologically relevant context, in vivo microdialysis is employed. This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the compound's effects on neurotransmission.[12][13]

Based on our hypothetical in vitro data, where Compound X is a partial agonist at D2 receptors and an antagonist at 5-HT2A receptors, we would predict the following outcomes in a microdialysis study in the rat striatum:

  • As a D2 partial agonist: Compound X would be expected to have a modest effect on basal dopamine levels. It could potentially decrease dopamine release by acting on presynaptic D2 autoreceptors, but to a lesser extent than a full agonist.

  • As a 5-HT2A antagonist: By blocking 5-HT2A receptors, which can have a modulatory role on dopamine release, Compound X might lead to an increase in extracellular dopamine levels. The net effect on dopamine would be a combination of its partial D2 agonism and 5-HT2A antagonism.

Experimental Protocol: In Vivo Microdialysis

This protocol describes the measurement of extracellular dopamine and serotonin levels in the striatum of a rat.[14]

1. Surgical Procedure:

  • Anesthetize a rat and place it in a stereotaxic frame.

  • Surgically implant a guide cannula targeting the striatum.

  • Allow the animal to recover for several days.

2. Microdialysis Procedure:

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Administer Compound X (or a standard ligand) systemically (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

3. Neurochemical Analysis:

  • Analyze the collected dialysate samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

4. Data Analysis:

  • Quantify the neurotransmitter concentrations in each sample.

  • Express the post-drug neurotransmitter levels as a percentage of the baseline levels (the average of several samples collected before drug administration).

  • Plot the percentage change in neurotransmitter levels over time.

Causality Behind Experimental Choices:

  • The striatum is chosen as the target brain region due to its high expression of both D2 and 5-HT2A receptors and its crucial role in motor control and reward, functions often modulated by drugs targeting these receptors.

  • Freely moving animals are used to minimize stress and obtain data that is more reflective of the drug's effects in a naturalistic state.

  • HPLC-ED is a highly sensitive and selective method for quantifying monoamine neurotransmitters in the low concentrations found in microdialysates.

Signaling Pathways and Experimental Workflows

To visually represent the molecular mechanisms and experimental procedures discussed, the following diagrams are provided.

Signaling Pathways

D2R_Signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Dopamine Dopamine Dopamine->D2R ATP->cAMP PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Downstream Downstream Cellular Effects PKA_active->Downstream 5HT2AR_Signaling cluster_membrane Plasma Membrane HT2AR Serotonin 5-HT2A Receptor Gq_protein Gq/11 Protein (αβγ) HT2AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Serotonin Serotonin Serotonin->HT2AR ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: Serotonin 5-HT2A Receptor Signaling Pathway. [15][16][17][18][19]

Experimental Workflows

Radioligand_Binding_Workflow start Start: Prepare Receptor Membrane Homogenate incubation Incubate Membranes with: - Radioligand - Unlabeled Competitor start->incubation filtration Rapid Vacuum Filtration (Separate Bound from Free) incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Kᵢ quantification->analysis end End: Determine Binding Affinity analysis->end

Caption: Radioligand Binding Assay Workflow.

GTPgS_Binding_Workflow start Start: Prepare Receptor Membrane Homogenate pre_incubation Pre-incubate Membranes with: - GDP - Test Compound (Agonist) start->pre_incubation activation Add [³⁵S]GTPγS to Initiate G-protein Activation pre_incubation->activation incubation Incubate to Allow [³⁵S]GTPγS Binding activation->incubation filtration Rapid Vacuum Filtration incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis: - Calculate Specific Binding - Determine EC₅₀ and Eₘₐₓ quantification->analysis end End: Determine Functional Efficacy analysis->end

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Conclusion

This guide has presented a comprehensive, albeit hypothetical, framework for the comparative efficacy evaluation of a novel compound, 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide (Compound X), against standard ligands for the Dopamine D2 and Serotonin 5-HT2A receptors. By systematically employing in vitro techniques such as radioligand binding and [³⁵S]GTPγS binding assays, followed by in vivo microdialysis, a detailed pharmacological profile can be constructed. This multi-faceted approach, which assesses binding affinity, functional efficacy, and effects on neurotransmission, is essential for the rational development of new therapeutics for neuropsychiatric disorders. The detailed protocols and the rationale behind the experimental choices are intended to serve as a valuable resource for researchers in the field.

References

  • Detailed signal transduction pathways of serotonin-2A receptors. [Link]

  • D2 Receptor signaling mechanism. Upon dopamine binding to the... [Link]

  • A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • 5-HT2A receptor signaling pathways: (a) In blood vessels (and other... [Link]

  • The [35S]GTPγS binding assay: Approaches and applications in pharmacology. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. MSU Denver. [Link]

  • GTPγS Binding Assays. NCBI Bookshelf. [Link]

  • Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. RSC Publishing. [Link]

  • Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. [Link]

  • Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating. MDPI. [Link]

  • 5-HT2A receptor. Wikipedia. [Link]

  • Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. PMC. [Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • Radioligand Binding Assays and Their Analysis. Springer Nature Experiments. [Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • [35S]GTPγS Binding Assay. Bio-protocol. [Link]

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  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. PubMed. [Link]

  • A method of in vivo simultaneous measurements of dopamine, serotonin and their metabolites using intracerebral microdialysis system. PubMed. [Link]

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  • 2-AMino-N-(1-benzyl-pyrrolidin-3-yl)-N-ethyl-acetaMide. Appchem. [Link]

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  • In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. PMC. [Link]

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Safety Operating Guide

Comprehensive Disposal and Safety Protocol for 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome. As a Senior Application Scientist, I frequently consult on the scale-up, lifecycle management, and safety protocols for complex pharmaceutical intermediates. The compound 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide is a highly functionalized organic molecule—featuring a primary amine, an aliphatic amide, and a tertiary benzylamine core.

While its specific pharmacological application makes it a valuable building block in drug development, its poly-nitrogenous structure introduces specific operational and environmental liabilities[1]. This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and disposal of this compound, ensuring your laboratory exceeds standard compliance while protecting personnel and the environment.

Chemical Profiling & Hazard Causality (E-E-A-T)

To dispose of a chemical safely, we must first understand the causality behind its reactivity profile. We do not just follow rules; we engineer safety based on molecular structure.

  • Basicity and Exothermic Potential: The presence of both a primary amine and a tertiary amine (the pyrrolidine ring) makes this compound a moderate-to-strong organic base. Mixing this waste with concentrated acids (e.g., sulfuric or nitric acid) will result in a rapid, highly exothermic neutralization reaction.

  • Lipophilicity & Exposure Risk: The benzyl group significantly increases the molecule's lipophilicity. If spilled on the skin, it can penetrate the epidermal barrier more efficiently than simpler amines, carrying potential systemic toxicity.

  • Nitrogen Content: Upon combustion, the three nitrogen atoms in its molecular formula will generate toxic nitrogen oxides ( NOx​ ). This dictates the absolute necessity of specialized incineration rather than standard thermal destruction.

Operational Safety & Handling Protocol

Before generating waste, establish a controlled handling environment.

  • Engineering Controls: Always handle the neat solid or concentrated solutions within a certified Class II biological safety cabinet or a chemical fume hood.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is recommended for concentrated solutions), splash-proof chemical goggles, and a standard flame-resistant lab coat.

Step-by-Step Disposal Protocol

This workflow ensures compliance with the Resource Conservation and Recovery Act (RCRA) standards and EPA guidelines for hazardous waste[2].

Step 1: Container Selection

  • Action: Use High-Density Polyethylene (HDPE) or borosilicate glass waste containers.

  • Causality: Organic amines can degrade certain plastics (like polycarbonate or PVC) over time and may react with metal containers (like aluminum or zinc) to produce highly flammable hydrogen gas.

Step 2: Waste Segregation

  • Action: Designate a specific waste stream for "Non-Halogenated Organic Amine Waste."

  • Causality: Never mix this compound with strong oxidizers (peroxides, nitrates) or strong acids. Segregation prevents in-container pressurization, toxic gas release, and potential rupture.

Step 3: Labeling and Accumulation

  • Action: Label the container clearly with the full chemical name, the date of first accumulation, and the appropriate hazard pictograms (Irritant/Corrosive, Environmental Hazard).

  • Compliance: Ensure your facility adheres to the accumulation limits set by the EPA for your specific generator status (e.g., Conditionally Exempt Small Quantity Generator (CESQG) limits are typically <100 kg/month )[3].

Step 4: Final Disposal via Incineration

  • Action: Contract a licensed hazardous waste vendor for high-temperature incineration equipped with NOx​ scrubbers.

  • Causality: High-temperature incineration is the gold standard for pharmaceutical intermediates[1]. The scrubbers are non-negotiable; they neutralize the nitrogen oxides produced during the combustion of the amine and amide groups, preventing atmospheric pollution and acid rain.

Spill Response Workflow

Even with stringent controls, spills occur. The American Chemical Society (ACS) promotes the RAMP framework (Recognize, Assess, Minimize, Prepare) for such emergencies[4].

For Small Spills (< 100 g or < 100 mL):

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Absorb: Do not use sawdust or combustible materials, as organic amines can trap vapors or react. Use a commercial inert absorbent pad, clay, or vermiculite.

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a compatible HDPE waste bag or container.

  • Decontaminate: Wash the spill surface with a mild acidic solution (like dilute citric acid) to neutralize residual free base, followed by standard soap and water.

For Large Spills (> 100 g or > 100 mL):

  • Evacuate: Immediately clear the laboratory space.

  • Ventilate: Ensure the fume hood or room exhaust is running to clear potential aerosols.

  • Escalate: Contact your Environmental Health and Safety (EHS) department or external Hazmat team. Do not attempt to clean a bulk spill without a self-contained breathing apparatus (SCBA).

Quantitative Data & Disposal Parameters

Summarizing the critical thresholds and parameters ensures quick decision-making during operations and emergencies.

ParameterValue / SpecificationCausality / Operational Impact
Chemical Classification Poly-nitrogenous organic baseExothermic reactivity with strong acids; requires strict segregation.
Small Spill Threshold < 100 g or < 100 mLManageable with lab-scale inert absorbents (clay/vermiculite).
Large Spill Threshold > 100 g or > 100 mLRequires immediate evacuation and Hazmat intervention.
Primary Container Material HDPE or Borosilicate GlassPrevents degradation and hydrogen gas generation associated with metals.
Destruction Method High-Temperature IncinerationPrevents environmental contamination; requires NOx​ scrubbers.
EPA CESQG Limit < 100 kg/month Determines accumulation time and off-site shipping regulations[3].
Process Visualization

The following decision tree maps the logical flow for handling waste and responding to spills involving 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide.

G Start 2-Amino-N-(1-benzylpyrrolidin-3-yl) -N-ethylacetamide Waste Spill Spill Occurred? Start->Spill SmallSpill Small Spill (<100g) Use Inert Absorbent Spill->SmallSpill Yes (Small) LargeSpill Large Spill (>100g) Evacuate & Call Hazmat Spill->LargeSpill Yes (Large) Collection Waste Collection (HDPE/Glass Container) Spill->Collection No (Routine) SmallSpill->Collection Segregation Segregation Keep away from Acids/Oxidizers Collection->Segregation Incineration High-Temp Incineration with NOx Scrubbing Segregation->Incineration EPA Compliant

Figure 1: Decision tree for the safe handling, spill response, and disposal of organic amine waste.

References
  • Pharmaceutical Intermediates Manufacturing Process | Complete Guide Source: Tianming Pharmaceutical URL:[Link]

  • Community Highlights | ACS Chemical Health & Safety (RAMP Framework) Source: American Chemical Society (ACS) URL:[Link]

  • Making Sense of the EPA Hazardous Waste Regulations (CESQG Limits) Source: Environmental Protection Agency (EPA) / X-Ray Curtains URL:[Link]

  • Questions about the Disposal of Hazardous Waste (40 CFR 261-270) Source: Environmental Protection Agency (EPA) URL:[Link]

Sources

Personal protective equipment for handling 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I approach the handling of novel, highly functionalized intermediates not merely as a regulatory checkbox, but as a critical scientific discipline. 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide is a highly specific, amine-rich building block frequently utilized in the synthesis of neuroactive or antimicrobial active pharmaceutical ingredients (APIs).

Because this molecule features a lipophilic benzyl group, a basic pyrrolidine core, and a primary amine, it presents a unique toxicological profile. The primary amine acts as a nucleophile, making it highly irritating and potentially corrosive to mucosal membranes, while the lipophilic benzylpyrrolidine moiety significantly increases its partition coefficient (LogP), facilitating rapid transdermal absorption if spilled on unprotected skin.

To ensure absolute safety and operational integrity, this guide establishes a self-validating, step-by-step protocol for the personal protective equipment (PPE), handling, and disposal of this compound.

Hazard Assessment and Exposure Causality

Before donning any equipment, we must understand why specific PPE is required. We cannot rely on generic safety guidelines; we must design our defense based on the molecule's physicochemical properties.

While a specific, globally harmonized Safety Data Sheet (SDS) for this exact proprietary intermediate may not be publicly indexed, we extrapolate its baseline hazards from its constituent functional groups and standard API handling protocols[1]:

  • Pyrrolidine Core: Known to cause severe skin burns and eye damage (H314) and is often highly volatile and flammable[2].

  • Benzyl Derivatives: Act as potent skin sensitizers. Repeated exposure can lead to severe allergic contact dermatitis.

  • API Intermediate Status: As a biologically active precursor, it must be treated as a Highly Potent API (HPAPI) until proven otherwise, requiring stringent Occupational Exposure Band (OEB) 3 or 4 containment strategies[3].

Quantitative Exposure Control Framework

The following table summarizes the required logistical controls based on the anticipated Occupational Exposure Limit (OEL) for novel pyrrolidine-based API intermediates[3].

OEB BandTarget OEL (µg/m³)Primary Engineering Control (PEC)Required PPE Profile
OEB 2 100 – 1000Ventilated Balance Enclosure (VBE)Single Nitrile, Lab Coat, Safety Glasses
OEB 3 10 – 100VBE with HEPA FiltrationDouble Nitrile, Tyvek Suit, N95/PAPR
OEB 4 1 – 10Closed Isolator / Glove BoxDouble Nitrile (taped), Full Tyvek, PAPR
OEB 5 < 1Fully Automated Closed SystemPositive Pressure Suit, Supplied Air

Note: For 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide, we default to OEB 3 protocols during initial scale-up and weighing due to the unknown long-term systemic toxicity of the benzylpyrrolidine pharmacophore.

Core PPE Requirements: The "Armor"

To prevent transdermal permeation and inhalation of aerosolized powders, the following PPE matrix must be strictly adhered to:

  • Respiratory Protection: A Powered Air-Purifying Respirator (PAPR) with HEPA/Organic Vapor cartridges is mandatory if handled outside a closed isolator. Causality: The primary amine can off-gas, and fine powders easily aerosolize during transfer. A PAPR provides a protection factor of 1000x the exposure limit, ensuring zero inhalation risk[3].

  • Dermal Protection (Hands): Double-gloving with extended-cuff, chemical-resistant nitrile gloves (minimum 0.12 mm thickness). Causality: The outer glove absorbs immediate chemical contact and is frequently changed during the procedure. The inner glove maintains a pristine barrier against the lipophilic benzylpyrrolidine core.

  • Dermal Protection (Body): A disposable, poly-coated Tyvek® coverall with elastic wrists and ankles. Causality: Woven cotton lab coats are porous; if the ethylacetamide derivative spills, it will wick through cotton directly onto the skin. Poly-coated Tyvek prevents liquid and particulate penetration.

  • Ocular Protection: Indirect-vented chemical splash goggles. Causality: Standard safety glasses leave the orbital bone exposed to airborne particulates.

Operational Workflow: Step-by-Step Methodology

The following protocol is a self-validating system; each step ensures the safety of the subsequent step.

Phase I: Preparation and Donning
  • Verify Containment: Ensure the Ventilated Balance Enclosure (VBE) or isolator is operating at a negative pressure with at least 12 air changes per hour (ACPH)[4].

  • Don Inner Layer: Wash hands, dry thoroughly, and don the inner pair of nitrile gloves.

  • Don Suit & Respirator: Step into the Tyvek coverall. Don the PAPR hood and ensure a proper seal.

  • Don Outer Layer: Put on the outer nitrile gloves, pulling the cuffs over the sleeves of the Tyvek suit. Tape the cuffs if handling large volumes.

Phase II: Chemical Manipulation (Weighing & Transfer)
  • Pre-Weighing: Place an anti-static weighing boat inside the VBE. Causality: Pyrrolidine powders often carry a static charge, causing them to "jump" and contaminate the workspace.

  • Container Opening: Open the chemical container only when fully inside the VBE.

  • Transfer: Use a grounded, stainless-steel micro-spatula to transfer the 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide. Do not pour the chemical, as this generates massive aerosol plumes.

  • Sealing: Once the desired mass is achieved, cap the source bottle and seal the weighing boat inside a secondary containment vessel (e.g., a conical tube with a screw cap) before removing it from the VBE.

Phase III: Doffing and Decontamination
  • Surface Decontamination: Wipe down the VBE interior, the balance, and the exterior of the sealed secondary container with a 10% bleach solution, followed by 70% Isopropyl Alcohol (IPA). Causality: Bleach oxidizes the primary amine, neutralizing its biological activity, while IPA removes the lipophilic benzyl residues.

  • Outer Glove Removal: Remove the outer gloves inside the VBE and dispose of them in the solid hazardous waste bin.

  • Suit & Hood Removal: Step away from the VBE. Remove the PAPR hood, then carefully roll the Tyvek suit down and inside-out to trap any microscopic dust.

  • Final Doffing: Remove the inner gloves and immediately wash hands with soap and water.

Logical Workflow Visualization

The following diagram maps the critical path for handling this intermediate, ensuring that containment and decontamination are structurally enforced.

API_Handling_Workflow Start Pre-Entry Assessment (Confirm OEB 3 Status) PPE Don PPE Matrix (Double Nitrile, PAPR, Tyvek) Start->PPE Proceed to Ante-room Containment Primary Containment (Negative Pressure VBE) PPE->Containment Enter Compounding Zone Handling Chemical Manipulation (Anti-Static Transfer) Containment->Handling Uncap Reagent Decon Chemical Decontamination (Bleach Oxidation -> IPA Wash) Handling->Decon Seal Secondary Container Waste Waste Segregation (Incineration Protocol) Decon->Waste Doffing & Disposal

Operational workflow for handling 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide safely.

Spill Response and Disposal Logistics

Even with rigorous protocols, accidental releases can occur. Because this compound is an active intermediate, standard "sweep up" methods are strictly prohibited.

  • Minor Spill (< 50g) inside VBE: Do not remove your hands from the enclosure. Use damp, absorbent pads (wetted with IPA) to gently cover the powder, preventing aerosolization. Carefully wipe the area, working from the outside of the spill toward the center. Place all pads in a sealable biohazard/chemical waste bag.

  • Major Spill (> 50g) outside VBE: Evacuate the laboratory immediately. The HVAC system must be verified to prevent recirculation of the airborne API into other office areas. Only a HazMat team equipped with Level B PPE (Self-Contained Breathing Apparatus) should re-enter to neutralize the spill.

  • Disposal: All consumables (gloves, Tyvek suits, weighing boats, and wiping pads) that have come into contact with 2-Amino-N-(1-benzylpyrrolidin-3-yl)-N-ethylacetamide must be treated as Hazardous Pharmaceutical Waste . They must be placed in rigid, puncture-resistant, leak-proof containers and clearly labeled for high-temperature incineration. Never dispose of pyrrolidine derivatives in standard municipal or biohazard (autoclave) waste, as heat will vaporize the chemical, exposing facility workers.

References

  • Active Pharmaceutical Ingredient (API) Handling 3M Worker Health & Safety[Link]

  • USP General Chapter <800> Hazardous Drugs—Handling in Healthcare Settings United States Pharmacopeia (USP)[Link]

  • Pyrrolidine Safety Data Sheet (SDS) Fisher Scientific[Link]

  • EHS Standard (PSG) - Containment and Handling of Active Pharmaceuticals Scribd / Pharma Services Group[Link]

Sources

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